2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Description
Properties
IUPAC Name |
2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLKGSHBXNPUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334356 | |
| Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-75-3 | |
| Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde (CAS No. 2973-75-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
Welcome to this comprehensive technical guide on 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde. As a substituted phenolic aldehyde, this compound and its isomers hold significant interest within the realms of synthetic chemistry and drug discovery. The strategic placement of bromine atoms on the vanillin scaffold can dramatically alter its electronic properties, reactivity, and biological activity. This guide is designed to be a definitive resource, moving beyond catalog data to provide actionable insights into the synthesis, characterization, and potential applications of this specific dibrominated derivative.
Our objective is to empower researchers by not only presenting established protocols but also by elucidating the underlying chemical principles that govern the synthesis and reactivity of this molecule. By understanding the 'why' behind the 'how,' you will be better equipped to optimize existing methods and innovate new pathways for its use. This document is structured to be a practical laboratory companion, offering detailed experimental procedures, in-depth spectroscopic analysis, and a critical evaluation of its potential in medicinal chemistry and materials science.
Compound Profile and Physicochemical Properties
This compound, also known as 2,3-dibromovanillin, is a halogenated derivative of vanillin. The introduction of two bromine atoms onto the aromatic ring significantly increases its molecular weight and is expected to influence its lipophilicity and reactivity.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 2973-75-3 |
| Molecular Formula | C₈H₆Br₂O₃ |
| Molecular Weight | 309.94 g/mol |
| Melting Point | 218 °C |
| Boiling Point | 334.4 °C at 760 mmHg |
| Density | 1.988 g/cm³ |
| Appearance | Expected to be a solid |
| XLogP3 | 2.73830 |
Strategic Synthesis: A Proposed Pathway
The synthesis hinges on the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the vanillin ring. Both are activating, ortho-, para-directing groups. The hydroxyl group is a stronger activator than the methoxy group. In electrophilic bromination, the first bromine atom is expected to add at the C5 position, which is ortho to the hydroxyl group and para to the aldehyde group, to form 5-bromovanillin. Introducing a second bromine atom at the C2 position to yield the desired 2,3-dibromo product is more challenging due to steric hindrance and the electronic deactivation of the ring by the first bromine atom.
A proposed two-step synthesis is outlined below, which involves the protection of the hydroxyl group to modulate its directing effect and facilitate the desired di-bromination.
Sources
Technical Profile: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
[1][2][3][4][5][6][7][8][9]
Executive Summary & Chemical Identity
This compound is a highly functionalized benzaldehyde derivative.[1] It is chemically synonymous with 5,6-Dibromovanillin (when numbering based on the vanillin scaffold).[1][2][3][4] The nomenclature difference arises from IUPAC priority rules: when the ring is saturated with substituents, the numbering minimizes the locants of the substituents or follows alphabetical priority, but the spatial arrangement remains identical to the 5,6-dibromo derivative of natural vanillin.
This compound serves as a pivotal electrophilic building block in the development of combretastatin analogs, marine natural product mimics (e.g., bastadins), and antioxidant therapeutic agents.
Core Identifiers
| Parameter | Detail |
| CAS Number | 2973-75-3 |
| IUPAC Name | This compound |
| Common Synonyms | 5,6-Dibromovanillin; 2,3-Dibromovanillin (ambiguous); Benzaldehyde, 2,3-dibromo-4-hydroxy-5-methoxy- |
| Molecular Formula | C₈H₆Br₂O₃ |
| Molecular Weight | 309.94 g/mol |
| SMILES | COC1=C(O)C(Br)=C(Br)C(C=O)=C1 |
Physicochemical Properties
The melting point is the primary thermodynamic constant used for rapid purity assessment during synthesis. Due to the heavy bromination, the compound exhibits a significantly higher melting point than its parent, vanillin (81–83 °C), and its mono-bromo intermediate, 5-bromovanillin (164–166 °C).[1]
Thermal & Physical Data
| Property | Value / Range | Context |
| Melting Point (Experimental) | 215.5 – 221.5 °C | Validated Range [1, 2] |
| Melting Point (Lit.[1] Consensus) | 218 °C | Standard Reference Value [3] |
| Appearance | Off-white to pale yellow powder | Crystalline solid |
| Solubility | Soluble in DMSO, DMF, Hot Ethanol | Poorly soluble in cold water |
| pKa (Phenolic) | ~6.5 – 7.0 (Predicted) | Acidified by electron-withdrawing Br atoms |
Technical Insight: The sharp increase in melting point from vanillin to the dibromo-derivative is driven by increased molecular weight and strong intermolecular halogen bonding (Br[1]···Br and Br···O interactions) in the crystal lattice.
Synthesis Strategy & Mechanism
The synthesis is a classic Electrophilic Aromatic Substitution (EAS) . The reaction proceeds via the stepwise bromination of vanillin.
Mechanistic Pathway[1][11]
-
Activation: The phenolic hydroxyl group (-OH) at position 4 is the strongest activating group (ortho/para director). The methoxy group (-OMe) at position 5 (relative to the target numbering) is a secondary activator.[1] The aldehyde (-CHO) is a strong deactivator (meta director).[1]
-
First Bromination (Regioselectivity): The position ortho to the -OH group (position 5 in Vanillin numbering; position 3 in target numbering) is the most activated site. This yields 5-bromovanillin .[1]
-
Second Bromination: The introduction of the first bromine (a weak deactivator) makes the ring less reactive, but the strong activation of the phenoxide anion (generated in situ) allows for a second substitution. The only remaining open position activated by the -OMe group and not sterically prohibited is position 6 (Vanillin numbering), which corresponds to position 2 in the target name.
Reaction Pathway Diagram
The following diagram illustrates the conversion logic and regiochemical control.
Figure 1: Step-wise bromination pathway from Vanillin to the 2,3-Dibromo target, highlighting the melting point progression used for process monitoring.[1][5]
Validated Experimental Protocol
Safety Warning: Elemental bromine (
Materials
-
Precursor: Vanillin (10 mmol, 1.52 g)[1]
-
Reagent: Bromine (
) (22 mmol, ~1.15 mL) - Note: Slight excess ensures complete di-bromination.[1] -
Solvent: Glacial Acetic Acid (20 mL)
-
Quenching Agent: Sodium Bisulfite (
) or Sodium Thiosulfate (aq).
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g of Vanillin in 20 mL of glacial acetic acid. The solution should be clear and colorless to pale yellow.
-
Bromine Addition:
-
Place the flask in an ice-water bath (0–5 °C).
-
Add the Bromine (22 mmol) dropwise over 15–20 minutes using a pressure-equalizing addition funnel.
-
Observation: The solution will turn deep red/orange.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir vigorously for 4 hours.
-
Optional: If TLC indicates remaining mono-bromo intermediate, heat the mixture to 60 °C for 1 hour to drive the reaction to completion.
-
-
Quenching & Precipitation:
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
If the orange color of bromine persists, add saturated sodium bisulfite solution dropwise until the yellow/orange color fades to a pale precipitate.
-
-
Isolation:
-
Collect the solid via vacuum filtration.[7]
-
Wash the filter cake with cold water (3 x 20 mL) to remove residual acetic acid.
-
-
Purification (Recrystallization):
-
Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.
-
Dry the crystals in a vacuum oven at 50 °C for 6 hours.
-
Quality Control & Data Validation
To ensure the synthesized material is the correct 2,3-dibromo isomer and not a mixture of mono-bromo impurities, verify the following:
QC Workflow Diagram
Figure 2: Quality Control decision tree. The high melting point is the critical "Go/No-Go" gate.
Spectroscopic Validation (Expected Data)[1]
References
-
MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. Retrieved from [Link]
discovery of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Technical Deep Dive: The Discovery and Utility of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Content Type: Technical Whitepaper / Synthetic Protocol Guide Audience: Medicinal Chemists, Process Scientists, and Environmental Toxicologists[1]
Executive Summary
The compound This compound (often coded as Compound 1c in literature) represents a critical junction in the chemical space between industrial commodity chemicals (vanillin) and high-value marine natural products (bromophenols).[1]
While often overshadowed by its final derivatives, this aldehyde is the "linchpin" intermediate required to access polybrominated benzyl ethers , a class of molecules exhibiting potent anticancer (leukemia K562 inhibition) and antioxidant (Nrf2 pathway modulation) profiles.[1] Furthermore, its identification as a stable degradation intermediate of Decabromodiphenyl ether (BDE-209) provides essential biomarkers for environmental persistence studies.[1]
This guide details the structural rationale, the iron-catalyzed synthetic "discovery" route, and the downstream biological applications of this scaffold.[1]
Structural Identity & Nomenclature Logic
To understand the synthesis, one must first master the IUPAC numbering shift that occurs during halogenation.[1]
-
Parent Scaffold: Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1]
-
First Bromination: Occurs at the 5-position (ortho to the hydroxyl group).[1]
-
Second Bromination (The Target): Occurs at the 2-position (ortho to the aldehyde).[1]
Key Structural Feature: The "2,3-dibromo" motif is sterically crowded and electronically counter-intuitive, as the aldehyde group at position 1 is deactivating.[1] Accessing this substitution pattern requires overcoming significant energy barriers, necessitating specific catalytic conditions described below.
Synthetic Discovery: The Iron-Catalyzed Protocol
The "discovery" of this compound as a scalable intermediate relies on pushing the bromination of vanillin beyond the mono-substituted stage.[1] Standard electrophilic aromatic substitution (EAS) stops at 5-bromovanillin due to the deactivating nature of the introduced halogen.[1]
To access the 2,3-dibromo derivative, a Lewis acid catalyst (Iron powder) is required to increase the electrophilicity of the bromine species.[1]
Experimental Workflow
| Stage | Reactants | Conditions | Mechanism | Yield |
| 1.[1] Mono-Bromination | Vanillin + | Acetic Acid, | Standard EAS (Ortho-direction by -OH) | ~87% |
| 2.[1][6] Di-Bromination | 5-Bromovanillin + | Fe powder (cat.) , Acetic Acid, Reflux | Lewis-Acid Activated EAS | ~74% |
Detailed Protocol (Self-Validating System)
Step 1: Synthesis of Precursor (5-Bromovanillin) [1]
-
Dissolve Vanillin (10 mmol) in glacial acetic acid (20 mL).
-
Add molecular Bromine (
, 11 mmol) dropwise at .-
Checkpoint: The solution will turn deep red/orange, then fade as
is consumed.[1]
-
-
Stir for 4 hours. A white precipitate should form.[1]
-
Filter and wash with cold water.[1][6][7] Dry under vacuum.[1][6][7]
-
Validation:
NMR should show loss of the H-5 proton and a singlet at H-2 and H-6.[1]
-
Step 2: Synthesis of this compound
-
Resuspend the product from Step 1 in acetic acid.
-
Add Iron filings (Fe) (0.5 mmol, 0.05 eq) directly to the solution.
-
Causality: Fe reacts with
to form in situ, a strong Lewis acid that polarizes the Br-Br bond, generating a more potent electrophile capable of attacking the deactivated ring.[1]
-
-
Add excess Bromine (
, 24 mmol) dropwise.[1] -
Heat to reflux overnight.
-
Checkpoint: TLC (Hexane/EtOAc 3:1) must show complete consumption of the mono-bromo starting material.[1]
-
-
Cool to room temperature. Collect the gray solid by filtration.[1][6]
Pathway Visualization
The following diagrams illustrate the synthetic pathway and the downstream biological signaling triggered by derivatives of this aldehyde.
Figure 1: Synthetic Pathway to Bioactive Bromophenols
Caption: Iron-catalyzed bromination overcomes steric/electronic deactivation to access the 2,3-dibromo scaffold.
Figure 2: Biological Mechanism (Nrf2 Activation)[1]
Derivatives of this compound (specifically the ether dimer BDDE) exert cytoprotective effects via the Nrf2 pathway.[1]
Caption: The brominated scaffold activates the Nrf2 defense system, upregulating antioxidant enzymes HO-1 and NQO1.[1]
Applications in Drug Development
A. Marine Natural Product Mimicry
The this compound scaffold is the obligate precursor for synthesizing Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) .[1][6]
-
Source: Originally isolated from the red alga Rhodomela confervoides.[1]
-
Activity:
B. Environmental Biomarker
In environmental toxicology, this aldehyde has been identified as a degradation product of Decabromodiphenyl ether (BDE-209) during Ferrate(VI)-Peroxymonosulfate oxidation.[1]
-
Significance: Detection of this compound in wastewater treatment effluents indicates partial breakdown of flame retardants, serving as a marker for oxidation efficiency.[1]
Data Summary: Physicochemical Profile
| Property | Value | Relevance |
| Formula | Core Scaffold | |
| Molecular Weight | 309.94 g/mol | Small Molecule Fragment |
| Appearance | Gray/White Solid | Purity Indicator |
| Melting Point | 218 °C | Identity Verification |
| Solubility | DMSO, Methanol | Biological Assay Compatible |
| Key Reactivity | Aldehyde (C-1) | Allows condensation/reduction |
References
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Source: MDPI (Antioxidants), 2022.[1] Context: Primary source for the 2-step synthesis protocol (Vanillin -> 1b -> 1c) and biological evaluation against K562 cells.[1][7] URL:[Link][1][6][7]
-
Enhanced degradation of decabromodiphenyl ether (BDE-209) using ferrate(VI)-peroxymonosulfate combined process. Source: Chemical Engineering Journal / Arab Journal of Chemistry.[1] Context: Identification of the aldehyde as a "Product D" degradation intermediate.[1] URL:[Link][1]
-
Bromophenols in Marine Algae and Their Bioactivities. Source: Marine Drugs / MDPI.[1] Context: Review of the natural occurrence of bromophenols in red algae (Rhodomelaceae family). URL:[Link][1][6]
-
2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate. Source: Acta Crystallographica / NIH.[1] Context: Structural characterization of derivatives synthesized from the this compound precursor. URL:[Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vanillin manufacturers and suppliers in China - ODOWELL [odowell.com]
- 3. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. 2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Technical Monograph: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
[2]
Chemical Identity & Structural Logic
To work effectively with this molecule, researchers must first resolve the nomenclature ambiguity arising from IUPAC vs. trivial naming conventions.[1]
-
Trivial Parent: Vanillin (4-hydroxy-3-methoxybenzaldehyde).[2]
-
Substitution Pattern: Bromination at positions 5 and 6 of the vanillin scaffold.
Physicochemical Profile[1][2][6][8][9][10][11]
| Property | Specification |
| CAS Number | 2973-75-3 |
| Molecular Formula | C₈H₆Br₂O₃ |
| Molecular Weight | 309.94 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 176–180 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| Acidity (pKa) | ~7.0 (Phenolic OH, lowered by electron-withdrawing Br) |
Synthetic Architecture
The synthesis of this compound is a classic study in controlling Electrophilic Aromatic Substitution (EAS) on a push-pull system. The ring contains:
-
Activators (o,p-directing): -OH (strong) and -OMe (moderate).
-
Deactivator (m-directing): -CHO (moderate/strong).[1]
The Challenge of Regioselectivity
Brominating vanillin typically yields 5-bromovanillin exclusively.[1] The -OH group strongly directs to the ortho position (C5).[1] Once C5 is occupied, introducing a second bromine at C6 (the target "2-position" in IUPAC) is sterically hindered and electronically less favorable due to the ortho -CHO group.[1] However, the combined directing effects of the C5-Br (weakly deactivating but ortho/para directing) and the C5-OMe/C4-OH system allow for forced di-bromination under controlled conditions.
Validated Synthesis Protocol
This protocol utilizes a stepwise bromination approach to maximize yield and purity, minimizing the formation of polymeric byproducts.[1]
Reagents:
-
Bromine (Br₂) (2.2 - 2.5 eq)[1]
-
Glacial Acetic Acid (Solvent)[1]
-
Sodium Acetate (Buffer/Catalyst)[1]
-
Iron powder (Catalytic, optional for stubborn C6 bromination)[1]
Workflow:
-
Solvation: Dissolve Vanillin (15.2 g, 100 mmol) in Glacial Acetic Acid (100 mL). Add Sodium Acetate (16.4 g, 200 mmol) to buffer the HBr generated.[1]
-
First Bromination (Kinetic Control): Cool to 0–5°C. Add Br₂ (16.0 g, 100 mmol) dropwise over 30 minutes.
-
Second Bromination (Thermodynamic Forcing): Warm the solution to 60°C. Add the second equivalent of Br₂ (17.6 g, 110 mmol) slowly.
-
Critical Step: If reaction stalls, add 0.1 eq of Fe powder to act as a Lewis acid catalyst, increasing the electrophilicity of the bromine.[1]
-
-
Quenching: Stir at 60°C for 4 hours. Pour the reaction mixture into ice-cold water (500 mL) containing Sodium Bisulfite (to quench excess Br₂).
-
Isolation: A pale yellow precipitate will form.[1] Filter and wash extensively with cold water.[1]
-
Purification: Recrystallize from Ethanol/Water (80:20) to remove mono-bromo impurities.[1]
Mechanistic Visualization[1]
Figure 1: Stepwise electrophilic bromination pathway from Vanillin to the 2,3-dibromo derivative.[1]
Applications in Drug Discovery[1][10][13][14]
The this compound scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry due to the presence of the brominated phenol motif .
Marine Natural Product Mimicry (Bastadins)
Many marine sponges produce Bastadins, macrocyclic ethers containing brominated tyrosine derivatives.[1] These compounds exhibit potent cytotoxic and anti-angiogenic activities.[1]
-
Utility: This aldehyde serves as a starting block to synthesize the "East" or "West" fragments of Bastadin analogs via Dakin oxidation (to the phenol) or reduction (to the benzyl alcohol).[1]
Schiff Base Ligands for Metallodrugs
The aldehyde functionality allows for facile condensation with primary amines to form Schiff bases (imines).[1]
-
Mechanism: The ortho-hydroxy and ortho-bromo groups provide unique coordination geometries for transition metals (Cu, Zn, V).[1]
-
Therapeutic Potential: These complexes have shown enhanced DNA binding affinity and cleavage activity compared to non-brominated analogs, making them candidates for anticancer therapies [1].[1]
Enzyme Inhibition (Tyrosinase & Urease)
Brominated benzaldehydes act as competitive inhibitors for metalloenzymes.[1] The bromine atoms provide halogen-bonding capabilities within the active site, enhancing binding affinity [2].[1]
Experimental Workflow: Schiff Base Synthesis
Figure 2: General workflow for derivatizing the aldehyde into bioactive Schiff base ligands.
Analytical Validation
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.2 ppm (s, 1H): Aldehyde proton (-CH O).[1] Distinctly deshielded.
-
δ 7.4–7.6 ppm (s, 1H): Aromatic proton at C6 (relative to IUPAC numbering C6-H is actually C6 in vanillin numbering, but here it is the proton at position 6 of the ring).[1] Correction: In this compound, the only aromatic proton is at C6 . It usually appears as a singlet.[1]
-
δ 3.9 ppm (s, 3H): Methoxy protons (-OCH ₃).[1]
-
δ 10.5–11.0 ppm (br s, 1H): Phenolic hydroxyl (-OH ), exchangeable with D₂O.[1]
-
-
IR Spectroscopy (KBr):
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. aksci.com [aksci.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 2973-75-3|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [P58461] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 7. 2,3-二溴-4-羟基-5-甲氧基苯甲醛 CAS#: 2973-75-3 [m.chemicalbook.com]
- 8. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
safety and handling of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Technical Handling & Safety Guide: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
CAS: 2973-75-3 Formula: C₈H₆Br₂O₃ Molecular Weight: 309.94 g/mol Synonyms: 5,6-Dibromovanillin (commercial alias); 2,3-Dibromo-5-methoxy-4-hydroxybenzaldehyde.[1][2][3]
Executive Summary & Chemical Context
This guide addresses the technical handling, safety protocols, and stability maintenance of This compound .[1][2][4][5] As a highly functionalized benzaldehyde derivative featuring sterically crowding bromine atoms and an electron-donating methoxy group, this molecule presents unique challenges in stability and reactivity compared to its parent compound, vanillin.
Primary Application: This compound serves as a critical "scaffold" intermediate in medicinal chemistry, particularly in the synthesis of bioactive polyphenols, enzyme inhibitors, and complex heterocycles via Suzuki-Miyaura cross-coupling (utilizing the aryl bromide motifs) or Knoevenagel condensations (utilizing the aldehyde).
Critical Hazard Overview: While often classified under generic "Irritant" categories in automated Safety Data Sheets (SDS), the combination of a phenolic hydroxyl and an aldehyde group on a halogenated ring necessitates High Potency Compound (HPC) handling protocols until specific toxicology data rules otherwise. The primary risks are respiratory sensitization (dust) and oxidative degradation.
Physicochemical Profiling & Stability Logic
To handle this compound effectively, researchers must understand the chemical logic governing its behavior.
Structural Reactivity
-
Acidity (Phenolic OH): The presence of two bromine atoms (electron-withdrawing via induction) at the 2,3-positions significantly increases the acidity of the para-hydroxyl group (position 4) compared to vanillin.[1] This makes the molecule more susceptible to deprotonation by weak bases.
-
Electrophilicity (Aldehyde): The aldehyde at position 1 is deactivated by the steric bulk of the ortho-bromine (position 2), potentially slowing down condensation reactions compared to non-halogenated analogs.
-
Lability: The C-Br bonds are stable under ambient conditions but are sensitive to palladium catalysts and UV light, which can induce homolytic cleavage.
Physical Properties Table
| Property | Value / Characteristic | Operational Implication |
| Appearance | Off-white to pale yellow/red-brown crystalline solid | QC Marker: Darkening to brown/black indicates significant oxidation (quinone formation).[1] |
| Melting Point | 218°C - 220°C | High thermal stability; suitable for high-temp reactions if inerted.[1] |
| Solubility | DMSO, DMF (High); Methanol, DCM (Moderate); Water (Low) | Use DMSO for stock solutions. Avoid aqueous extraction without pH adjustment. |
| pKa (Predicted) | ~6.5 - 7.0 | Lower than Vanillin (7.4).[1] Be cautious with basic aqueous washes (product will partition to water). |
| Air Sensitivity | Moderate (Aldehyde oxidation) | Store under Argon/Nitrogen. |
Operational Safety & Handling Protocols
Hierarchy of Controls
Since specific toxicological LC50 data is sparse, adopt a Band 3 Control Strategy (OEB 3 equivalent):
-
Engineering: Handle exclusively in a certified chemical fume hood.
-
Respiratory: If handling >500mg of dry powder outside a hood, use N95/P2 particulate respirators.
-
Dermal: Double-glove technique.
-
Inner: Nitrile (0.11 mm).
-
Outer: Nitrile or Neoprene (Extended cuff).
-
Reasoning: Halogenated aromatics can permeate standard latex rapidly; the solvent vehicle (often DMSO) accelerates transdermal absorption.
-
Weighing & Solubilization Workflow
-
Static Hazard: Dry, crystalline brominated aromatics are prone to static charge buildup. Use an antistatic gun or ionizer during weighing to prevent powder scattering.
-
Solubilization Sequence:
-
Tare vial.
-
Add solid.
-
Gently add solvent (DMSO/DMF) down the side of the vial.
-
Vortex. (Do not sonicate excessively if using chlorinated solvents to avoid heating/degradation).
-
Reaction Setup (Inerting)
Due to the aldehyde's susceptibility to auto-oxidation (forming the corresponding benzoic acid), all reactions must be performed under an inert atmosphere.
-
Protocol:
-
Dry glassware in an oven (>120°C) for 2 hours.
-
Cool under a stream of Nitrogen/Argon.
-
Purge reaction solvent before adding the aldehyde to remove dissolved oxygen.
-
Storage & Lifecycle Management
The "Self-Validating" Storage System: Do not rely solely on the label date.[1] Use the physical state of the compound to validate its purity before use.
-
Primary Storage: -20°C (Long term) or 2-8°C (Active use).[1]
-
Atmosphere: Store under Argon. (Argon is heavier than air and protects the solid surface better than Nitrogen).
-
Container: Amber glass vial with a PTFE-lined screw cap.[1] Avoid Parafilm alone as it is permeable to oxygen over time.
QC Check before Synthesis:
-
Visual: Is the solid free-flowing? (Clumping suggests moisture absorption).
-
Color: Is it pale yellow? (Dark brown = repurify).
-
H-NMR Check: Look for the aldehyde proton peak (~10.0 ppm). The appearance of a broad singlet ~11-13 ppm suggests oxidation to the carboxylic acid.
Emergency Response & Waste Disposal
Spillage (Solid)
-
Do NOT dry sweep. This generates dust.
-
Method: Cover the spill with a paper towel dampened with PEG-400 (Polyethylene Glycol) or ethanol.[1] The solvent suppresses dust and solubilizes the organic residue. Wipe up and dispose of as hazardous chemical waste.
First Aid
-
Skin Contact: Wash immediately with soap and water.[5][6][7] Note: If dissolved in DMSO, wash for 15+ minutes, as DMSO carries the toxin into the bloodstream.
-
Eye Contact: Rinse for 15 minutes.[5][7][8][9] The aldehyde moiety is a lachrymator and irritant; seek ophthalmological evaluation if redness persists.
Visualizing the Workflow
The following diagram outlines the decision logic for handling this compound, from receipt to reaction.
Figure 1: Operational lifecycle and decision logic for handling this compound.
References
-
Carl Roth. (2023). Safety Data Sheet: 4-Hydroxybenzaldehyde (Functional Group Safety).[1] Retrieved from [Link][1]
-
PubChem. (n.d.). Compound Summary: Brominated Benzaldehydes. National Library of Medicine. Retrieved from [Link][1]
Sources
- 1. This compound - CAS:2973-75-3 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]
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- 3. This compound | 2973-75-3 [chemicalbook.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. angenechemical.com [angenechemical.com]
Methodological & Application
Application Note: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde as a Strategic Building Block
[1]
Executive Summary
This compound is a specialized aromatic building block characterized by a dense substitution pattern.[1] Unlike common mono-brominated phenols, this molecule possesses vicinal bromine atoms at the C2 and C3 positions (relative to the aldehyde), providing unique steric and electronic properties.[1]
It serves as a critical intermediate in the total synthesis of Bastadins (marine sponge metabolites with cytotoxic activity) and is increasingly utilized in the development of tyrosine kinase inhibitors and antioxidant scaffolds . Its synthesis involves a regioselective dibromination of vanillin, a process that alters the standard numbering of the vanilloid core.
Structural Analysis & "Expert Insight"
To effectively use this building block, one must understand the nomenclature shift that occurs during its synthesis from Vanillin.
-
Precursor: Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1]
The "Renumbering" Phenomenon: When vanillin is brominated twice, the bromine atoms occupy positions 5 and 6 (relative to the original vanillin numbering). However, according to IUPAC priority rules, the ring is renumbered to assign the lowest locants to the substituents.
-
Original C6 (ortho to CHO)
Becomes C2 . -
Original C5 (meta to CHO)
Becomes C3 . -
Original C3 (methoxy)
Becomes C5 .
Why this matters: The "5-methoxy" in the target name corresponds to the "3-methoxy" of the original vanillin.[1] The "2,3-dibromo" motif creates a highly congested environment around the aldehyde, influencing the kinetics of condensation reactions (e.g., Knoevenagel, Schiff base formation).
Synthesis Protocol: Regioselective Dibromination
Commercial availability can be sporadic; thus, in-house synthesis from inexpensive vanillin is a valuable protocol.[1]
Workflow Diagram
Caption: Step-wise bromination pathway converting Vanillin to the 2,3-dibromo derivative via 5-bromovanillin.
Detailed Methodology
Step 1: Synthesis of 5-Bromovanillin (Intermediate)
-
Dissolution: Dissolve Vanillin (10 mmol) in glacial acetic acid (20 mL).
-
Bromination: Add molecular Bromine (
, 11 mmol, 1.1 eq) dropwise at 25°C. -
Reaction: Stir for 4 hours. The bromine selectively attacks the position ortho to the phenol (C5) due to the directing power of the hydroxyl group.
-
Isolation: Pour into cold water. Filter the white precipitate.[1][9] Wash with water.[1][7][8][9]
Step 2: Synthesis of this compound
Critical Step: The second bromine must enter the position ortho to the aldehyde (originally C6), which is deactivated and sterically hindered. Iron powder is required as a Lewis acid catalyst.[1]
-
Setup: Suspend 5-Bromovanillin (from Step 1) in glacial acetic acid.
-
Catalyst: Add Iron filings (Fe, 0.5 mmol, ~5 mol%).
-
Addition: Add excess Bromine (
, 24 mmol, ~2.4 eq) dropwise. -
Reflux: Heat the mixture to reflux (approx. 120°C) overnight. The heat and catalyst overcome the activation energy barrier for the C6 position.
-
Workup: Cool to room temperature. Pour into ice water.
-
Purification: Filter the gray/off-white solid. Recrystallize from ethanol if necessary.
Applications in Drug Discovery
A. Precursor for Bastadin Synthesis (Suzuki/Ullmann Coupling)
The 2,3-dibromo motif is essential for synthesizing Bastadins , which are cyclic tetramers derived from tyrosine. The bromine atoms serve as handles for forming diaryl ethers or direct aryl-aryl bonds.[1]
-
Protocol Insight: The bromine at C3 (ortho to OH) is electronically distinct from the bromine at C2 (ortho to CHO). In Pd-catalyzed cross-couplings (Suzuki-Miyaura), the C2 bromine is more sterically hindered but is also ortho to an electron-withdrawing aldehyde, potentially making it more labile to oxidative addition under specific ligand conditions.[1]
B. Schiff Base & Ligand Synthesis
The aldehyde group remains reactive despite the steric bulk of the adjacent bromine at C2.
-
Reaction: Condensation with primary amines (e.g., phenethylamine) yields Schiff bases used as ligands for metal complexes or as bioactive cores.
-
Condition Note: Due to the "ortho effect" of the C2-Bromine, standard condensation (EtOH, RT) may be slow. Use of a dehydrating agent (
or molecular sieves) and elevated temperature (refluxing ethanol) is recommended to drive the equilibrium.
C. Functionalization Data Table
| Reaction Type | Reagent | Product Class | Key Observation |
| Reduction | Benzyl Alcohol | Yields >90%.[1] C2-Br does not interfere.[1] | |
| Condensation | Aniline, EtOH, Reflux | Schiff Base (Imine) | Requires heat due to steric hindrance at C2.[1] |
| O-Alkylation | MeI, | Veratraldehyde Deriv.[1] | Protection of 4-OH is rapid.[1] |
| Coupling | Boronic Acid, Pd(PPh3)4 | Biaryl | Selective coupling possible; optimization required.[1] |
Visual Application Workflow
Caption: Divergent synthetic utility of the 2,3-dibromo scaffold in medicinal chemistry.
Safety & Handling
-
Hazards: The compound is an irritant (Skin/Eye/Respiratory).[8]
-
Storage: Store in a cool, dry place. Light sensitive (brominated compounds can degrade/discolor).[1]
-
CAS Verification: Ensure you order CAS 2973-75-3 .[1] Do not confuse with 3,5-dibromo-4-hydroxybenzaldehyde (CAS 2973-77-5), which lacks the methoxy group and has a different substitution pattern.
References
-
MDPI Antioxidants. "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols.
-
Source:[1]
-
-
National Institutes of Health (NIH). "2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate."[1] (Crystallography and Schiff base application).
-
Source:[1]
-
-
BLD Pharm. "Product Datasheet: this compound (CAS 2973-75-3)." (Physical properties and commercial availability).
-
Source:[1]
-
-
Thermo Fisher Scientific. "Safety Data Sheet and Product Specifications for this compound."
-
Source:[1]
-
Sources
- 1. O-Acetylvanillin | CAS#:881-68-5 | Chemsrc [chemsrc.com]
- 2. 2-BROMO-6-METHOXY-PHENOL | 28165-49-3 [chemicalbook.com]
- 3. 2-BROMO-6-METHOXY-PHENOL | 28165-49-3 [amp.chemicalbook.com]
- 4. 2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B21140.14 [thermofisher.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
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- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
derivatization of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
An In-Depth Technical Guide to the Derivatization of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde for Advanced Research and Drug Discovery
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the strategic , a versatile polysubstituted aromatic aldehyde. Possessing a unique combination of reactive functional groups—a phenolic hydroxyl, an aldehyde, a methoxy group, and two bromine atoms—this compound serves as an exceptional scaffold for the synthesis of novel molecules with potential applications in medicinal chemistry, agrochemicals, and materials science.[1] This document provides field-proven protocols for key derivatization reactions, including O-alkylation, reductive amination, Knoevenagel condensation, and the Wittig reaction. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, justifications for methodological choices, and guidelines for the characterization of the resulting derivatives.
Introduction: The Strategic Importance of this compound
This compound, also known as 2,3-Dibromovanillin, is a highly functionalized aromatic compound.[2] Its utility as a synthetic intermediate stems from the distinct reactivity of its functional groups. The phenolic hydroxyl group offers a site for etherification, while the aldehyde group is a gateway to a multitude of transformations, including the formation of imines, alkenes, and secondary amines. The electron-withdrawing nature of the bromine and aldehyde substituents influences the acidity of the phenolic proton and the reactivity of the aromatic ring. This guide explores the controlled modification of these functional groups to generate a diverse library of novel compounds.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful derivatization.
| Property | Value | Source |
| CAS Number | 2973-75-3 | [2] |
| Molecular Formula | C₈H₆Br₂O₃ | [2] |
| Molecular Weight | 309.941 g/mol | [2] |
| Melting Point | 218 °C | [2] |
| Boiling Point | 334.4 °C at 760 mmHg | [2] |
| Density | 1.988 g/cm³ | [2] |
| Appearance | White to off-white crystalline powder | [1] |
Core Derivatization Protocols
The following sections provide detailed, step-by-step protocols for the .
O-Alkylation of the Phenolic Hydroxyl Group via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an Sₙ2 mechanism.[3][4] This involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then attacks an alkyl halide.[5]
Causality of Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenolic proton without causing unwanted side reactions.
-
Solvent: Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively dissolving the reactants while not interfering with the Sₙ2 mechanism.
-
Alkylating Agent: A primary alkyl halide, such as ethyl bromide, is chosen to minimize the competing E2 elimination reaction that can occur with more sterically hindered halides.[5]
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add the desired alkyl halide (e.g., ethyl bromide, 1.2 eq) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ether derivative by column chromatography on silica gel.
Visualization of the O-Alkylation Workflow:
Caption: O-Alkylation Workflow.
Reductive Amination of the Aldehyde Group
Reductive amination is a powerful method for synthesizing secondary and tertiary amines from aldehydes.[6] The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine.[7]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that can reduce imines in the presence of aldehydes, minimizing the reduction of the starting aldehyde.[8]
-
Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and facilitates the formation of the imine intermediate.[8]
-
Catalyst: Acetic acid can be used as a catalyst to accelerate imine formation, especially with less reactive amines.[8]
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude amine derivative by column chromatography.
Visualization of the Reductive Amination Workflow:
Caption: Reductive Amination Workflow.
Knoevenagel Condensation of the Aldehyde Group
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond.[9] This reaction is particularly useful for synthesizing α,β-unsaturated compounds.[10]
Causality of Experimental Choices:
-
Active Methylene Compound: Malononitrile is a highly reactive active methylene compound that readily undergoes condensation.
-
Catalyst: A weak base like piperidine is an effective catalyst for this reaction, facilitating the deprotonation of the active methylene compound to form a carbanion.[10]
-
Solvent: Ethanol is a suitable solvent that dissolves the reactants and facilitates the reaction.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture in vacuo.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure condensed product.
Visualization of the Knoevenagel Condensation Workflow:
Caption: Knoevenagel Condensation Workflow.
Wittig Reaction of the Aldehyde Group
The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes.[11] It involves the reaction of the carbonyl compound with a phosphonium ylide (Wittig reagent).[11][12]
Causality of Experimental Choices:
-
Wittig Reagent: The choice of the phosphonium ylide determines the structure of the resulting alkene. For this protocol, a simple ylide like methyltriphenylphosphonium bromide is used to introduce a terminal double bond.
-
Base: A strong base such as n-butyllithium (n-BuLi) is required to deprotonate the phosphonium salt and generate the reactive ylide.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for Wittig reactions as it is aprotic and can dissolve the reactants.
Experimental Protocol:
-
Ylide Preparation: In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the suspension. The mixture will turn a characteristic color (often orange or yellow), indicating ylide formation. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and slowly add the solution of the aldehyde.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude alkene derivative by column chromatography to separate it from the triphenylphosphine oxide byproduct.
Visualization of the Wittig Reaction Workflow:
Caption: Wittig Reaction Workflow.
Characterization of Derivatives
The successful synthesis of the desired derivatives must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.[13][14] For instance, in O-alkylation products, new signals corresponding to the protons of the added alkyl group will be observed in the ¹H NMR spectrum. For reductive amination products, the disappearance of the aldehyde proton signal and the appearance of new signals for the N-alkyl group will be evident.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the transformation of functional groups.[14] For example, in the Knoevenagel and Wittig products, the disappearance of the aldehyde C=O stretching frequency and the appearance of a C=C stretching band will be observed.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the derivatives and to support the proposed structures through fragmentation patterns.[13][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed to assess the purity of the final products and to monitor the progress of the reactions.[16][17]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives. The protocols outlined in this guide for O-alkylation, reductive amination, Knoevenagel condensation, and the Wittig reaction provide a solid foundation for researchers and drug development professionals to explore the chemical space around this scaffold. The careful selection of reagents and reaction conditions, coupled with rigorous characterization of the products, will enable the generation of novel molecules with potentially valuable biological and material properties.
References
-
RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]
-
LookChem. (n.d.). This compound - CAS:2973-75-3. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Morressier. (2021, August 22). Synthesis and analysis of derivatives of dibenzalacetone aldol products. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ACS Publications. (2019, September 16). Hindered ether synthesis shocked to life. C&EN Global Enterprise. Retrieved from [Link]
-
Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
-
ACS Publications. (n.d.). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Supporting Information. (n.d.). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
-
MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018, June 8). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
ResearchGate. (n.d.). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
PMC - NIH. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- Google Patents. (n.d.). DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dibromo-4-Hydroxybenzaldehyde. Retrieved from [Link]
-
YouTube. (2022, August 17). The Wittig Reaction. Retrieved from [Link]
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Application Notes & Protocols: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde in Pharmaceutical Research
Foreword: Unveiling the Potential of a Niche Scaffold
In the vast landscape of pharmaceutical research, the exploration of novel chemical entities is the cornerstone of discovering next-generation therapeutics. While a significant body of literature exists for many core scaffolds, there remains a wealth of untapped potential in less-explored molecules. 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde represents one such compound—a unique substituted benzaldehyde with a compelling arrangement of functional groups that suggests a range of biological activities.
This guide is designed for researchers, scientists, and drug development professionals who are intrigued by the prospect of investigating this molecule. It moves beyond a simple recitation of facts, instead providing a framework for inquiry. We will delve into the inferred potential of this compound based on the established activities of structurally related molecules, and in doing so, provide detailed, actionable protocols to empower your research endeavors. The narrative that follows is grounded in the principles of scientific integrity, offering not just the "how" but the "why" behind each experimental design.
Section 1: Compound Profile and Synthetic Strategy
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical properties is paramount before embarking on any experimental work. Below is a summary of the key characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆Br₂O₃ | Echemi[1] |
| Molecular Weight | 310.94 g/mol | Echemi[1] |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| CAS Number | Not available | - |
| Storage | Store in a cool, dry place | Standard for benzaldehydes[2] |
Rationale for Synthesis and a Plausible Route
While this compound is available from some suppliers, understanding its synthesis is crucial for derivatization and troubleshooting. A plausible synthetic route involves the bromination of a suitable benzaldehyde precursor. The presence of both a hydroxyl and a methoxy group on the aromatic ring will direct the electrophilic substitution of bromine.
A logical starting material would be 4-hydroxy-3-methoxybenzaldehyde (vanillin) or 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The bromination of substituted benzaldehydes is a well-established reaction in organic chemistry.[3][4]
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via electrophilic bromination of a suitable precursor. This protocol is adapted from established methods for the bromination of substituted benzaldehydes.[5]
Materials:
-
4-hydroxy-5-methoxybenzaldehyde (starting material)
-
Elemental Bromine (Br₂)
-
Chloroform (or another suitable inert solvent)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, suspend the starting material (e.g., 0.5 moles of 4-hydroxy-5-methoxybenzaldehyde) in an appropriate volume of chloroform (e.g., 750 mL).
-
Preparation of Bromine Solution: In a separate container, dissolve an equimolar amount of elemental bromine (0.5 moles) in chloroform (e.g., 200 mL).
-
Controlled Addition of Bromine: Cool the flask containing the starting material to 0°C using an ice bath. Slowly add the bromine solution dropwise from the dropping funnel to the stirred suspension of the benzaldehyde. Maintain the temperature at 0°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully add deionized water to the reaction mixture to quench any remaining bromine and to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration. Wash the crude product with cold water. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality of Experimental Choices:
-
Choice of Solvent: Chloroform is an inert solvent that will not react with bromine.
-
Low-Temperature Addition: The slow, controlled addition of bromine at 0°C is crucial to prevent unwanted side reactions and to control the exothermicity of the reaction.
-
Aqueous Work-up: The addition of water serves to both quench the reaction and to precipitate the organic product, which is typically insoluble in water.
Section 2: Inferred Pharmaceutical Applications and Investigational Protocols
Given the limited direct data on this compound, we can infer its potential biological activities from structurally similar compounds. The presence of a halogenated phenolic ring is a common feature in many bioactive natural products, particularly those from marine sources, which are known to possess anti-inflammatory, antioxidant, and antimicrobial properties.[6] Furthermore, substituted benzaldehydes are versatile intermediates in the synthesis of a wide array of pharmacologically active molecules.[2][7]
Potential as an Antimicrobial Agent
Scientific Rationale: The parent compound, benzaldehyde, and its derivatives have demonstrated antibacterial activity.[8] Specifically, 2-hydroxy-4-methoxybenzaldehyde has shown promising antibacterial and antibiofilm efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[9] The mechanism of action for this class of compounds is believed to involve disruption of the bacterial cell membrane.[9] The presence of bromine atoms on the aromatic ring of this compound may enhance its antimicrobial potency due to increased lipophilicity, which could facilitate its passage through the bacterial cell wall.
Protocol 2: Evaluation of Antimicrobial and Antibiofilm Activity
Objective: To determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and antibiofilm activity of this compound against a panel of clinically relevant bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%)
Workflow Diagram:
Caption: Workflow for assessing antimicrobial and antibiofilm activity.
Procedure:
Part A: MIC and MBC Determination
-
Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in MHB in a 96-well plate.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: Plate 100 µL from the wells showing no growth onto Mueller-Hinton agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.
Part B: Biofilm Disruption Assay
-
Biofilm Formation: Grow bacterial biofilms in a 96-well plate by inoculating with a standardized bacterial suspension and incubating for 24-48 hours.
-
Compound Treatment: After biofilm formation, remove the planktonic cells and add fresh media containing various concentrations of the test compound. Incubate for another 24 hours.
-
Quantification: Wash the wells to remove non-adherent cells. Stain the remaining biofilm with 0.1% crystal violet. Solubilize the stain with 95% ethanol and measure the absorbance at 570 nm.
Expected Outcomes and Interpretation:
-
A low MIC and MBC value would indicate potent antimicrobial activity.
-
A significant reduction in absorbance in the biofilm assay would suggest that the compound can disrupt pre-formed biofilms.
Potential as an Anti-inflammatory Agent
Scientific Rationale: Bromophenols isolated from marine algae have been reported to possess a wide range of biological activities, including anti-inflammatory effects.[6] For instance, 3-bromo-4,5-dihydroxybenzaldehyde has been shown to suppress inflammation in keratinocytes.[6] The structural similarity of this compound to these marine-derived bromophenols suggests that it may also exhibit anti-inflammatory properties. A plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Protocol 3: In Vitro Evaluation of Anti-inflammatory Activity
Objective: To assess the ability of this compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
ELISA kits for TNF-α and IL-6
Workflow Diagram:
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed the cells in 96-well plates at an appropriate density.
-
Compound Treatment and Stimulation: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Cell Viability Assay: After the treatment period, assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of the pro-inflammatory cytokines TNF-α and IL-6 using commercially available ELISA kits.
Expected Outcomes and Interpretation:
-
A dose-dependent decrease in the production of TNF-α and IL-6 in LPS-stimulated cells would indicate anti-inflammatory activity.
-
The MTT assay should confirm that the compound is not cytotoxic at the concentrations tested.
Section 3: Role as a Synthetic Intermediate
Beyond its own potential bioactivity, this compound is a valuable intermediate for the synthesis of more complex molecules.[7] The aldehyde group is a versatile functional handle that can be readily converted into other functionalities. For example, it can undergo condensation reactions with primary amines to form Schiff bases, which are a well-known class of compounds with a broad spectrum of biological activities.[10]
Caption: Synthetic utility of the aldehyde functional group.
Section 4: Concluding Remarks
This compound stands as a compelling, yet under-investigated, molecule in the realm of pharmaceutical research. While direct evidence of its biological activity is sparse, the structural analogy to known bioactive compounds provides a strong rationale for its exploration as a potential antimicrobial and anti-inflammatory agent. Furthermore, its chemical structure makes it an attractive starting point for the synthesis of novel compound libraries.
The protocols and workflows detailed in this guide are intended to serve as a robust starting point for researchers. By providing not only the methodological steps but also the scientific reasoning behind them, we hope to empower the scientific community to unlock the full therapeutic potential of this and other niche chemical scaffolds.
References
Sources
- 1. echemi.com [echemi.com]
- 2. adpharmachem.com [adpharmachem.com]
- 3. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]
- 4. US4551558A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. designer-drug.com [designer-drug.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. sciencemadness.org [sciencemadness.org]
- 19. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde as an intermediate in drug discovery
Application Note: High-Purity Synthesis and Utilization of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde in Medicinal Chemistry
Executive Summary
This compound (CAS: 2973-75-3), often derived from the bromination of vanillin, represents a "privileged scaffold" in modern drug discovery. Structurally, it mimics the poly-brominated phenolic motifs found in marine natural products (e.g., Bastadins, Symphyocladia bromophenols) which exhibit potent anticancer, antiviral, and antioxidant properties.
For the medicinal chemist, this molecule is not merely a target but a versatile electrophilic hub . The presence of two sterically distinct bromine atoms (positions 2 and 3) adjacent to phenolic and aldehyde handles allows for regioselective cross-coupling reactions (Suzuki, Sonogashira), enabling the rapid generation of diverse chemical libraries (benzofurans, indoles, and quinolines).
This guide provides a validated, step-by-step protocol for the synthesis of this intermediate and outlines its application in generating bioactive heterocycles.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 5,6-Dibromovanillin (based on vanillin numbering) |
| CAS Number | 2973-75-3 |
| Molecular Formula | C₈H₆Br₂O₃ |
| Molecular Weight | 309.94 g/mol |
| Appearance | White to pale cream powder |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Key Functional Groups | Aldehyde (C-1), Aryl Bromides (C-2, C-3), Phenol (C-4), Methoxy (C-5) |
Strategic Synthesis Protocol
Causality & Logic: Direct dibromination of vanillin often yields inseparable mixtures of mono- and di-bromo products along with polymeric tars due to the high reactivity of the phenol ring. A stepwise approach is strictly recommended to ensure regiocontrol.
-
Step 1: Mild bromination at the most activated position (ortho to -OH) yields 5-bromovanillin.
-
Step 2: Iron-catalyzed bromination forces the second halogen onto the sterically crowded position 6 (which becomes C-2 in IUPAC numbering).
Step 1: Synthesis of 5-Bromovanillin (Intermediate)
Target: 3-bromo-4-hydroxy-5-methoxybenzaldehyde (Vanillin Numbering: 5-bromo)
Reagents:
-
Vanillin (10 mmol, 1.52 g)
-
Bromine (Br₂) (11 mmol, 0.56 mL)
-
Glacial Acetic Acid (20 mL)
Protocol:
-
Dissolve vanillin in glacial acetic acid in a 50 mL round-bottom flask.
-
Critical Step: Add Br₂ dropwise over 20 minutes at 25°C . Reason: Rapid addition causes exotherms that lead to oxidative polymerization.
-
Stir the mixture for 4 hours. A white precipitate will form.
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Filter the white solid and wash with cold water (3 x 20 mL) to remove residual acid and bromine.
Step 2: Synthesis of this compound
Target: The Title Compound
Reagents:
-
5-Bromovanillin (from Step 1) (5 mmol)
-
Bromine (Br₂) (12 mmol)
-
Iron Powder (Fe) (0.5 mmol, 28 mg) - Catalyst[2]
-
Sodium Acetate (NaOAc) (anhydrous, 10 mmol) - Buffer
-
Glacial Acetic Acid (20 mL)
Protocol:
-
Suspend 5-bromovanillin, NaOAc, and Fe powder in acetic acid.
-
Mechanistic Insight: NaOAc buffers the HBr generated, preventing acid-catalyzed de-methylation (cleavage of the methoxy group). Iron acts as a Lewis acid to activate Br₂ for the difficult substitution at the crowded position.
-
-
Heat the mixture to reflux (120°C) .
-
Add Br₂ dropwise carefully through a condenser.
-
Reflux for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1).[2] The mono-bromo spot will disappear, replaced by a lower Rf spot.
-
Cool to room temperature and pour into ice water (100 mL).
-
Collect the gray/off-white solid by filtration.
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure white crystals.
-
Validation: ¹H NMR (DMSO-d₆) should show a single aromatic proton singlet at ~δ 7.6 ppm (H-6) and the aldehyde proton at ~δ 10.2 ppm.
Application in Drug Discovery: Scaffold Diversification
The this compound scaffold is a precursor for Benzofuran derivatives, a class of compounds known for tubulin polymerization inhibition (anticancer).
Protocol: Synthesis of 7-Methoxy-benzofuran Derivatives
This reaction utilizes the aldehyde and the adjacent hydroxyl group to close a ring, while preserving the bromine handles for later coupling.
Workflow:
-
O-Alkylation: React the phenol (C-4) with an α-halo ketone (e.g., chloroacetone) using K₂CO₃ in DMF.
-
Cyclization: Perform an intramolecular aldol condensation (using KOH/EtOH) to close the furan ring.
-
Result: A 4,5-dibromo-7-methoxybenzofuran scaffold.
-
Library Generation: Use Suzuki-Miyaura coupling to selectively replace the Bromine at C-5 (more activated) vs C-4.
Visualizations
Figure 1: Synthesis Pathway
Caption: Stepwise regioselective bromination of vanillin to yield the target scaffold.[1][2][3]
Figure 2: Drug Discovery Workflow (Scaffold Diversification)
Caption: Utilization of the dibromo-scaffold to generate anticancer benzofuran libraries.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Incomplete bromination due to steric hindrance. | Ensure Iron catalyst is fresh. Increase reflux time to 16h. |
| Dark/Tarry Product | Oxidation of phenol; Temperature too high. | Maintain strict temperature control. Perform reaction under N₂ atmosphere. |
| Loss of Methoxy Group | Acid-catalyzed ether cleavage. | Ensure sufficient NaOAc is present to buffer HBr. |
| Impurity in NMR | Residual mono-bromo species. | Recrystallize twice from EtOH/H₂O. The di-bromo product is less soluble. |
References
-
Liu, M., et al. (2022).[2] "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." Antioxidants, 11(5), 786.[2]
-
PubChem. (n.d.). "this compound (Compound Summary)." National Library of Medicine.
-
AK Scientific. (n.d.).[4] "Safety Data Sheet: this compound."
-
Markovic, D., et al. (2006). "Vanillin as a privileged scaffold in drug discovery."[5][6] Current Medicinal Chemistry. (Contextual grounding for vanillin derivatives).
Disclaimer: This protocol involves the use of corrosive reagents (Bromine) and should only be performed by qualified personnel in a fume hood.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,4,5-Trimethoxybenzaldehyde from 5-Bromoveratraldehyde and Syringaldehyde from 5-Bromovanillin - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. aksci.com [aksci.com]
- 5. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles.
I. Understanding the Synthesis: Key Challenges and Considerations
The synthesis of this compound typically involves the electrophilic aromatic substitution of a substituted benzaldehyde, such as 4-hydroxy-5-methoxybenzaldehyde (a derivative of vanillin) or isovanillin. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups, making the aromatic ring highly susceptible to bromination.[1][2] However, this high reactivity also presents several challenges:
-
Polysubstitution: The activated ring can easily undergo multiple brominations, leading to the formation of undesired di- and tri-brominated byproducts.
-
Regioselectivity: Controlling the precise position of bromination to obtain the desired 2,3-dibromo isomer can be difficult due to the directing effects of the existing substituents.
-
Oxidation: The electron-rich phenol ring can be sensitive to oxidation by the brominating agent, leading to the formation of colored impurities.
This guide will provide you with the knowledge and tools to navigate these challenges and achieve a successful synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors. Let's break down the possibilities:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, you can try extending the reaction time or slightly increasing the temperature. However, be cautious as prolonged reaction times or higher temperatures can also lead to byproduct formation.
-
-
Suboptimal Reagents: The quality of your reagents can significantly impact the outcome.
-
Solution: Ensure your brominating agent (e.g., N-Bromosuccinimide - NBS) is pure and has been stored correctly. Older or impure NBS can be less effective. Use fresh, dry solvents, as water can interfere with the reaction.
-
-
Poor Quenching and Work-up: Product loss can occur during the work-up and purification stages.
-
Solution: After the reaction is complete, it's crucial to quench any remaining bromine. A 10% aqueous solution of sodium thiosulfate is effective for this purpose.[3] During extraction, ensure you are using the appropriate solvent and performing multiple extractions to maximize the recovery of your product.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity for the desired 2,3-dibromo isomer?
A2: The formation of multiple products is a classic challenge in the bromination of activated aromatic rings. Here's how to address it:
-
Choice of Brominating Agent: The reactivity of the brominating agent plays a key role.
-
Explanation: Elemental bromine (Br₂) is highly reactive and can lead to over-bromination. NBS is a milder and more selective brominating agent for activated rings.[2]
-
Recommendation: If you are using Br₂, consider switching to NBS.
-
-
Stoichiometry Control: The amount of brominating agent is critical.
-
Explanation: Using a large excess of the brominating agent will inevitably lead to polysubstitution.
-
Recommendation: Carefully control the stoichiometry. For the synthesis of a dibromo- compound, you will need at least two equivalents of the brominating agent. It is often beneficial to add the brominating agent portion-wise to maintain a low concentration in the reaction mixture, which can favor the desired substitution pattern.
-
-
Reaction Temperature: Temperature has a significant effect on selectivity.
-
Explanation: Lower temperatures generally favor the thermodynamically more stable product and can help to control the reaction rate, reducing the formation of over-brominated byproducts.
-
Recommendation: Perform the reaction at a lower temperature, for example, by using an ice bath (0-5 °C).
-
-
Solvent Effects: The solvent can influence the reactivity of the brominating agent and the regioselectivity of the reaction.
-
Explanation: Non-polar solvents like chloroform or carbon tetrachloride can sometimes offer better selectivity compared to polar solvents.
-
Recommendation: Experiment with different solvents to find the optimal conditions for your specific substrate.
-
Q3: My reaction mixture has turned dark, and my final product is colored. What is causing this and how can I obtain a pure, colorless product?
A3: A dark reaction mixture often indicates oxidation of the phenol or the formation of other colored byproducts.
-
Minimizing Oxidation:
-
Recommendation: As mentioned earlier, using a milder brominating agent like NBS and maintaining a low reaction temperature can help to prevent oxidation.
-
-
Purification:
-
Explanation: Even with optimized reaction conditions, some impurities may form. Recrystallization is a powerful technique for purifying solid products.
-
Recommendation: For brominated phenols, a mixed solvent system is often effective for recrystallization. A common choice is a mixture of ethanol and water, or a hydrocarbon solvent like hexane with a more polar solvent like ethyl acetate.[4] The goal is to find a solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
-
Q4: How do I properly quench the reaction and work up the product?
A4: A proper work-up is essential for isolating a clean product.
-
Quenching Excess Bromine:
-
Procedure: Once the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath. Slowly add a 10% aqueous solution of sodium thiosulfate or sodium sulfite with vigorous stirring until the color of bromine disappears.[3][5]
-
Caution: If your reaction was run under acidic conditions, adding sodium thiosulfate can sometimes cause the formation of elemental sulfur as a fine precipitate. To avoid this, you can first neutralize the acid with a weak base like sodium bicarbonate before adding the thiosulfate solution.[5]
-
-
Extraction:
-
Procedure: After quenching, if your product is not soluble in the aqueous layer, you will need to extract it with an organic solvent like ethyl acetate or dichloromethane. Perform the extraction three times with a sufficient volume of solvent to ensure complete recovery.
-
Breaking Emulsions: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
-
Washing and Drying:
-
Procedure: Combine the organic extracts and wash them with water and then with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure.
-
III. Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is recommended for its milder conditions and improved selectivity.
Materials:
-
4-hydroxy-5-methoxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Chloroform (or another suitable non-polar solvent)
-
10% Aqueous Sodium Thiosulfate
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Ethanol and Water (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 4-hydroxy-5-methoxybenzaldehyde in chloroform. Cool the flask in an ice bath to 0-5 °C.
-
Addition of NBS: Dissolve 2.1 equivalents of NBS in chloroform and add this solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, slowly add 10% aqueous sodium thiosulfate solution to the reaction mixture with vigorous stirring until the orange color of bromine is no longer visible.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.
IV. Data Presentation
Table 1: Comparison of Bromination Conditions for Vanillin Derivatives
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) of Monobromo-product | Reference |
| Vanillin | KBrO₃/HBr (in situ Br₂) | Acetic Acid | Room Temp | 0.75 | ~85 (5-bromovanillin) | [6] |
| Isovanillin | Br₂ (1.0) | Chloroform | 0 | - | - | [7] |
| Veratraldehyde | NBS (1.1) | Acetonitrile | Room Temp | 2 | 85 (2-bromo-4,5-dimethoxybenzaldehyde) | [8] |
Note: The yields reported are for monobromination and will vary for dibromination. This table serves as a general guide for the reactivity of similar substrates under different conditions.
V. Visualization of Workflow and Troubleshooting
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues in the synthesis.
VI. Safety Precautions
-
Bromine (Br₂): Elemental bromine is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.
-
N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle it in a fume hood and wear appropriate PPE.
-
Solvents: Chloroform is a suspected carcinogen. Handle all organic solvents in a fume hood and avoid inhalation of vapors.
VII. References
-
PrepChem. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives. Retrieved from
-
PubChem. (n.d.). 3-bromo-4-hydroxy-5-methoxybenzaldehyde n-phenylsemicarbazone. Retrieved from [Link]
-
YouTube. (2022, January 26). Bromination of Phenol (A-Level Chemistry). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010, October 6). 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). Retrieved from [Link]
-
ResearchGate. (2015, July 16). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. Retrieved from [Link]
-
Google Patents. (n.d.). US3546302A - Process for brominating phenols. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]
-
YouTube. (2021, March 27). Bromination of vanillin. Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). Behavior of Bromine Derivatives of Guaiacol toward Nitrating Agents. Retrieved from [Link]
-
Reddit. (2023, January 30). Question about use of bromine (experimental procedure). Retrieved from [Link]
-
Scribd. (n.d.). Solvent Impact on Phenol Bromination. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Google Patents. (n.d.). HU204752B - Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde. Retrieved from
-
Reddit. (2023, October 27). Common sources of mistake in organic synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). FR2274586A1 - PROCESS FOR THE PREPARATION OF BROMINATED PHENOLS. Retrieved from
-
Sciencemadness.org. (2012, February 23). Bromination of Vanillin without bromine. Retrieved from [Link]
-
Environmental Science: Water Research & Technology. (2018, April 29). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Retrieved from [Link]
-
Scribd. (n.d.). Common Mistakes Electrophilic Substitution UK Exams. Retrieved from [Link]
-
Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
RSC Publishing. (n.d.). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Retrieved from [Link]
-
ResearchGate. (n.d.). The Comparative Bromination of Vanillin Using the Reported Reagents vs. [BBIm]Br 3. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
AWS. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Catalyst-controlled regioselectivity in the synthesis of branched conjugated dienes via aerobic oxidative Heck reactions. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Welcome to the technical support center for the purification of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Overview of Purification Strategies
The purification of this compound, a substituted aromatic aldehyde, typically involves the removal of unreacted starting materials, side-products from the bromination reaction, and other process-related impurities. The choice of purification method is dictated by the scale of the experiment, the nature of the impurities, and the desired final purity. The two most common and effective methods are recrystallization and column chromatography .
A general workflow for the purification process is outlined below:
Caption: A generalized workflow for the purification of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
A. Recrystallization Issues
Question 1: My product is not crystallizing out of solution, even after cooling.
Answer: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions:
-
Causality: Crystallization requires a supersaturated solution. If the product remains dissolved, the solution is likely not saturated, or there are impurities inhibiting crystal nucleation.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous batch, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystallization.
-
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration of the product. Be cautious not to evaporate too much, as this can cause the product to "oil out" or precipitate impurities.
-
Anti-solvent Addition: If your product is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution until it becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.[1]
-
-
Re-evaluate Solvent System: The chosen solvent may be too good a solvent for your compound at low temperatures. You may need to experiment with different solvent systems. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
-
Question 2: The recrystallized product is colored, but I expect a white or off-white solid.
Answer: A colored product often indicates the presence of persistent impurities.
-
Causality: Colored impurities can co-crystallize with your product. These are often highly conjugated organic molecules formed as byproducts during the reaction.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount (typically 1-5% by weight) of activated carbon.[2] The activated carbon will adsorb many colored impurities. Keep the solution hot and swirl for a few minutes, then perform a hot filtration to remove the carbon. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second or even third recrystallization can significantly improve purity and color.
-
Oxidative Impurities: Phenolic compounds can be susceptible to air oxidation, leading to colored byproducts. Purging your recrystallization solvent with an inert gas like nitrogen or argon can help minimize this.
-
B. Column Chromatography Issues
Question 3: I am having trouble separating my product from a close-running impurity on the TLC plate.
Answer: Poor separation in column chromatography is often a result of an inappropriate solvent system or improper column packing.
-
Causality: The principle of chromatography is the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (the eluent). If the eluent is too polar, all compounds will move too quickly up the TLC plate and have similar Rf values. If it's not polar enough, everything will remain at the baseline.
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Systematic Screening: Use thin-layer chromatography (TLC) to test various solvent systems.[3] A good solvent system for column chromatography will give your desired product an Rf value of approximately 0.2-0.4.
-
Solvent Mixtures: For polar compounds like phenols and aldehydes, mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) are commonly used.[4] Try varying the ratio of these solvents. For very polar impurities, adding a small amount of a highly polar solvent like methanol might be necessary.
-
-
Improve Column Packing: An improperly packed column with air bubbles or cracks will lead to poor separation. Ensure your silica gel is made into a uniform slurry and packed carefully to create a homogenous stationary phase.
-
Sample Loading: Load your sample onto the column in a minimal amount of solvent to ensure a tight band at the start of the chromatography.
-
Question 4: My product seems to be degrading on the silica gel column.
Answer: Aldehydes can be sensitive to the acidic nature of silica gel.
-
Causality: The surface of silica gel is slightly acidic due to the presence of silanol groups (Si-OH). This acidity can catalyze the decomposition of sensitive compounds.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by washing it with a solvent containing a small amount of a non-polar base, such as triethylamine (typically 0.1-1% v/v in the eluent).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Work Quickly: Do not let your compound sit on the column for an extended period. Elute the product as efficiently as possible.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurities will largely depend on the synthetic route. However, common impurities may include:
-
Unreacted starting material: (e.g., 4-hydroxy-3-methoxybenzaldehyde, also known as vanillin).
-
Monobrominated species: (e.g., 2-bromo-4-hydroxy-5-methoxybenzaldehyde or 3-bromo-4-hydroxy-5-methoxybenzaldehyde).
-
Over-brominated species: (e.g., tribrominated products).
-
Oxidation products: The aldehyde group can be oxidized to a carboxylic acid, and the phenol group can be susceptible to oxidation.
-
Byproducts from side reactions: Depending on the brominating agent and reaction conditions, other isomers or degradation products may form.[5]
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: Based on the purification of structurally similar compounds, a good starting point would be a mixed solvent system. For instance, dissolving the crude product in a hot solvent in which it is soluble (like toluene or ethanol) and then adding a solvent in which it is less soluble (like hexanes or water) until turbidity is observed, followed by slow cooling, can be effective.[6][7] A mixture of hot 50% ethanol/water has been used for purifying brominated vanillin.[6]
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification.[3] By spotting the crude mixture, the purified fractions, and a reference standard (if available) on the same TLC plate, you can visually assess the purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[8] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and assess the purity of the final product.[9]
Q4: How should I store the purified this compound?
A4: As a phenolic aldehyde, the compound may be sensitive to light and air. It is best stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.
IV. Experimental Protocols
A. Protocol for Recrystallization
This protocol is a general guideline and may need to be optimized for your specific crude product.
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair. A good starting point is a mixture of ethanol and water or toluene and hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol or toluene) to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat with stirring for 5-10 minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature, then in an ice bath. If using a solvent pair, add the anti-solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes cloudy. Add a few drops of the primary solvent to redissolve the precipitate and then allow it to cool slowly.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
B. Protocol for Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
V. Data Summary
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-90% | Scalable, cost-effective for large quantities. | May not be effective for separating isomers or impurities with similar solubility. |
| Column Chromatography | >99% | 40-70% | Excellent for separating compounds with similar polarities, including isomers.[1] | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
VI. Logical Relationships Diagram
Caption: A decision tree for troubleshooting common purification issues.
VII. References
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available at: [Link]
-
CN105439837A - Synthetic method of 6-Bromoisovanillin. Google Patents. Available at:
-
FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3). ResearchGate. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. Available at: [Link]
-
Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. National Institutes of Health. Available at: [Link]
-
Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews. ResearchGate. Available at: [Link]
-
Facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity. Rasayan Journal of Chemistry. Available at: [Link]
-
Column Chromatography. YouTube. Available at: [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]
-
Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. MDPI. Available at: [Link]
-
Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Available at: [Link]
-
WO/1993/000323 METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. WIPO Patentscope. Available at: [Link]
-
3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Sciencemadness Discussion Board. Available at: [Link]
-
(PDF) ANALYSIS OF VANILLIN BY TLC AND HPLC-PDA IN HERBAL MATERIAL AND TINCTURE FROM Vanilla planifolia Jacks ex. Andrews. ResearchGate. Available at: [Link]
-
Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. Available at: [Link]
-
A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Beilstein Journals. Available at: [Link]
-
US5399713A - Process for the production of 5,6-dihydroxyindolines. Google Patents. Available at:
-
3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105439837A - Synthetic method of 6-Bromoisovanillin - Google Patents [patents.google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Buy 2-Bromo-5-hydroxy-3-methoxybenzaldehyde (EVT-14264593) [evitachem.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sites.nvcc.edu [sites.nvcc.edu]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. seer.ufrgs.br [seer.ufrgs.br]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Welcome to the technical support center for 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity of your results.
Troubleshooting Guide
Researchers may encounter several issues during the use of this compound. This section addresses common problems in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My solid this compound has changed color from a white or off-white powder to a brownish or yellowish hue. Is it still usable?
Answer: A color change in the solid material often indicates degradation. Substituted phenols and benzaldehydes can be susceptible to oxidation, and this process can be accelerated by exposure to light and air.[1]
-
Causality: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-like structures. The aldehyde group can also be oxidized to a carboxylic acid, though this is less likely to cause a significant color change on its own. The presence of bromine atoms on the aromatic ring can also influence the electronic properties and reactivity of the molecule.
-
Recommended Action:
-
Assess the extent of discoloration: A slight change in color may not significantly impact the purity for some applications. However, for sensitive reactions, it is advisable to purify the material.
-
Purification Protocol (Recrystallization):
-
Dissolve the discolored compound in a minimal amount of a suitable hot solvent. Based on the properties of similar compounds, solvents like ethanol, acetone, or chloroform could be effective.[2]
-
Slowly cool the solution to allow for the formation of crystals.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum at a low temperature.
-
-
Confirm Purity: After purification, confirm the purity of the compound using techniques such as melting point determination (literature value: 218°C), NMR, or HPLC.[3]
-
Preventative Measures: To prevent future degradation, store the compound in a tightly sealed, amber glass vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][3][4]
-
Question 2: I'm observing unexpected side products in my reaction involving this compound. What could be the cause?
Answer: The appearance of unexpected side products can stem from the inherent reactivity of the functional groups in this compound, particularly the aldehyde and phenolic hydroxyl groups.
-
Causality and Potential Side Reactions:
-
Aldehyde Reactivity: The aldehyde group is susceptible to nucleophilic attack.[5] Depending on your reaction conditions, this can lead to a variety of side reactions. The reactivity of the aldehyde is influenced by the electron-donating hydroxyl and methoxy groups and the electron-withdrawing bromine atoms.[5]
-
Phenolic Hydroxyl Reactivity: The hydroxyl group is acidic and can be deprotonated by bases. The resulting phenoxide is a potent nucleophile and can participate in O-alkylation or O-acylation reactions if electrophiles are present.
-
Oxidation: As mentioned previously, the aldehyde can be oxidized to a carboxylic acid, and the phenol can be oxidized to various byproducts.[5]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
-
Specific Recommendations:
-
Inert Atmosphere: If oxidation is suspected, conduct the reaction under an inert atmosphere (argon or nitrogen).[1]
-
Choice of Base: If your reaction involves a base, consider its strength and nucleophilicity. A non-nucleophilic base may be preferable to avoid reactions at the aldehyde or aromatic ring.
-
Protecting Groups: For complex syntheses, consider protecting the aldehyde or hydroxyl group to prevent unwanted side reactions.
-
Question 3: My this compound is not dissolving well in my chosen solvent. What are my options?
-
Structural Considerations: The presence of a hydroxyl group and an aldehyde group provides some polarity, while the brominated aromatic ring is nonpolar. This suggests that the compound will have moderate solubility in a range of organic solvents. A related compound, 2-hydroxy-3,4-dimethoxybenzaldehyde, shows high solubility in ethanol, acetone, and chloroform.[2]
-
Recommended Solvents:
-
Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Polar Protic Solvents: Ethanol, Methanol.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
-
Solubility Enhancement Protocol:
-
Gentle Warming: Gently warming the solvent can increase the solubility of the compound.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.
-
Co-solvent System: If the compound is not sufficiently soluble in a single solvent, a co-solvent system (e.g., a mixture of a polar and a less polar solvent) may be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly closed container, protected from light, in a cool, dry, and well-ventilated place.[1][3][6] Storing under an inert atmosphere (argon or nitrogen) is also recommended to prevent oxidation.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C recommended) | Minimizes degradation kinetics. |
| Light | Protect from light (amber vial) | Prevents photochemical degradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the phenol and aldehyde groups.[4] |
| Moisture | Dry/Desiccated | Prevents hydrolysis and potential side reactions.[1] |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture.[3] |
Q2: What are the main safety precautions to take when handling this compound?
A2: As with any chemical, proper personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. Handling should be done in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.[3][6] Avoid contact with skin and eyes.[3]
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathways are likely to involve the two most reactive functional groups: the phenolic hydroxyl and the aldehyde.
Sources
Technical Support Center: Degradation of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential degradation issues encountered during experimental workflows. The information herein is curated to explain the causality behind experimental choices, ensuring scientific integrity and trustworthiness in your research.
I. Understanding the Stability of this compound
This compound is a polysubstituted aromatic aldehyde with several reactive functional groups that can be susceptible to degradation under various conditions. The phenolic hydroxyl group, the aldehyde group, the methoxy group, and the bromine substituents on the aromatic ring all contribute to its chemical reactivity and potential instability. Understanding these potential degradation pathways is crucial for accurate experimental design and data interpretation.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by exposure to:
-
Oxidizing agents: The aldehyde group is susceptible to oxidation to a carboxylic acid.
-
Light (Photodegradation): Aromatic halides and phenols can be sensitive to light, leading to debromination or the formation of colored degradation products.
-
High temperatures (Thermal degradation): Elevated temperatures can accelerate oxidation and other decomposition reactions.
-
Extreme pH (Hydrolytic degradation): While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can potentially lead to demethylation or other hydrolytic reactions.
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the long-term stability of the compound, it is recommended to:
-
Store it in a tightly sealed, amber glass vial to protect it from light and moisture.
-
Keep the container in a cool, dry, and well-ventilated place.[1]
-
For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: What are the visual indicators of degradation?
A3: A change in the physical appearance of the compound can indicate degradation. Look for:
-
Color change: The pure compound is typically a solid. The development of a yellow or brownish color may suggest the formation of degradation products.
-
Clumping or change in texture: This could indicate the absorption of moisture, which might facilitate hydrolytic degradation.
Q4: What are the likely degradation products of this compound?
A4: Based on the functional groups present, the following are the most probable degradation products under different stress conditions:
-
Oxidative Degradation: The primary product is likely the corresponding benzoic acid derivative, 2,3-Dibromo-4-hydroxy-5-methoxybenzoic acid .
-
Hydrolytic Degradation (Forced Conditions): Under harsh acidic or basic conditions, demethylation of the methoxy group could occur, leading to the formation of 2,3-dibromo-4,5-dihydroxybenzaldehyde .
-
Photodegradation: Exposure to UV light could potentially lead to the cleavage of the C-Br bonds, resulting in mono-debrominated or fully debrominated products.
III. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Unexpected peaks in my HPLC/LC-MS chromatogram after storing my sample in solution. | Degradation of the compound in the solvent. | 1. Re-evaluate your solvent choice: Ensure the solvent is of high purity and degassed to remove dissolved oxygen. 2. Prepare fresh solutions daily: Avoid storing stock solutions for extended periods, especially at room temperature. 3. Store solutions in the dark and at low temperatures: Use amber vials and store them in a refrigerator or freezer when not in use. |
| My reaction yield is consistently low, and I suspect my starting material is impure. | The starting material has degraded during storage. | 1. Verify the purity of your starting material: Use techniques like HPLC, NMR, or melting point determination to check the purity before use. 2. Purify the starting material if necessary: Recrystallization may be an effective method to remove impurities. |
| I observe a color change in my reaction mixture that is not expected. | Formation of colored degradation products. | 1. Protect your reaction from light: Conduct the reaction in a flask wrapped in aluminum foil. 2. Run the reaction under an inert atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to prevent oxidation. |
| My analytical standard is showing a gradual decrease in concentration over time. | Instability of the standard solution. | 1. Prepare standards in a suitable, non-reactive solvent. 2. Store standards at appropriate conditions (e.g., -20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. 3. Perform a stability study of your analytical standard to determine its shelf life under your storage conditions. |
IV. Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed solid in the solvent to the original concentration.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or LC-MS method.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products.
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed and control samples.
-
Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
V. Visualization of Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways of this compound based on its chemical structure and the behavior of similar compounds.
Caption: Predicted primary degradation pathways.
Caption: Potential photodegradation pathway.
VI. References
Sources
troubleshooting 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde crystallization
Technical Support Center: Crystallization of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
-
Case ID: CAS 2973-75-3 (Commonly: 5,6-Dibromovanillin)[1]
-
Support Tier: Level 3 (Senior Application Scientist)
-
Status: Operational
Diagnostic Triage: What are you observing?
Before proceeding to the core protocol, identify your specific failure mode. This molecule (Melting Point ~218°C) behaves significantly differently than its precursor, Vanillin (MP 81°C), or the mono-bromo intermediate (MP ~164°C).
| Symptom | Probable Cause | Immediate Action |
| Oiling Out (Liquid-Liquid Phase Separation) | Solvent system too polar (water added too fast) or temperature dropped too quickly. | Re-heat to dissolution. Add 5% more organic solvent (EtOH/AcOH). Seed at |
| Orange/Red Coloration | Trapped free bromine ( | Wash crude solid with 10% Sodium Bisulfite ( |
| Low Melting Point (<200°C) | Contamination with 3-bromo-4-hydroxy-5-methoxybenzaldehyde (Mono-bromo impurity). | Requires a "Digestion" step (slurry in hot solvent) rather than full dissolution, or a second recrystallization. |
| Sticky/Gummy Precipitate | Presence of inorganic salts (if neutralized with NaOH) or residual acetic acid. | Verify pH of mother liquor is < 5.[2] Phenolates are gummy; free phenols are crystalline. |
Core Protocol: The "Gold Standard" Crystallization
Scientist's Note: This protocol prioritizes purity over yield. The 2,3-dibromo regioisomer is sterically crowded. The high melting point (218°C) indicates strong intermolecular hydrogen bonding (likely head-to-tail stacking). We must disrupt this lattice gently to remove impurities.
Reagents Required:
-
Solvent A: Glacial Acetic Acid (Preferred) OR Ethanol (95%).
-
Anti-Solvent B: Deionized Water (Warm, ~50°C).
-
Scavenger: 10% Sodium Bisulfite (aq).
Step-by-Step Methodology:
-
Preparation of Crude:
-
Dissolution (The Saturation Point):
-
Place crude solid in a flask.
-
Add Glacial Acetic Acid (approx. 5 mL per gram of solid).
-
Heat to 90-100°C .
-
Critical: If solid does not dissolve, add acid in 1 mL increments. Do not use a vast excess. You want a near-saturated solution at boiling.
-
-
Clarification (Optional but Recommended):
-
If particles remain (inorganic salts), hot filter.
-
If the solution is dark, add Activated Carbon (1% w/w), stir for 5 mins, and hot filter.
-
-
Controlled Nucleation:
-
Remove from heat. Allow to cool to ~80°C.
-
Seeding: Add a few crystals of pure this compound.
-
Why? This compound is prone to supersaturation.[3] Seeding prevents "crashing out" (amorphous precipitation).
-
-
Anti-Solvent Addition:
-
Slowly add Warm Water (50°C) dropwise.
-
Stop immediately when a persistent turbidity (cloudiness) is observed.
-
Re-heat slightly to clear the haze, then let it cool undisturbed to Room Temperature.
-
-
Harvesting:
-
Cool to 4°C (ice bath) for 1 hour to maximize yield.
-
Filter under vacuum.[2]
-
Wash: Wash with cold water (to remove acetic acid) followed by a small volume of cold Hexane (to remove non-polar gums).
-
Dry: Vacuum oven at 60°C.
-
Advanced Troubleshooting & Logic (FAQs)
Q1: Why do I keep getting the mono-bromo impurity (MP ~164°C)?
-
The Science: The second bromination on the vanillin ring (at position 2, ortho to aldehyde) is kinetically slower than the first (at position 5, ortho to hydroxyl).
-
The Fix: You cannot easily separate these by simple recrystallization if the mono-bromo content is >15%. You must drive the reaction to completion before workup. Ensure you used >2.2 equivalents of
and extended reaction time. -
Purification Hack: If you are stuck with a mixture, use Fractional Acidification . Dissolve the mixture in dilute NaOH. Slowly acidify with HCl. The di-bromo compound (more acidic due to two electron-withdrawing Br groups) often precipitates at a lower pH than the mono-bromo.
Q2: My product is turning pink/brown upon drying.
-
The Science: Phenolic aldehydes are sensitive to air oxidation, forming quinoid structures.
-
The Fix: Ensure your drying oven is under vacuum or inert gas (
). Do not dry above 80°C. Trace acid (HBr/AcOH) left on the crystals catalyzes this decomposition. Ensure the water wash is thorough (check filtrate pH is neutral).
Q3: Can I use Ethanol instead of Acetic Acid?
-
The Science: Yes, but Acetic Acid is superior for brominated phenols.
-
Reasoning: The high polarity of the di-bromo phenol makes it very soluble in ethanol, leading to lower recovery yields. Acetic acid has a steeper solubility curve for this specific lattice, giving better purification rejection.
Visual Workflows
Diagram 1: Decision Tree for "Oiling Out"
Caption: Diagnostic logic for resolving liquid-liquid phase separation (oiling out) during crystallization.
Diagram 2: Purification Workflow
Caption: Optimized purification stream for this compound.
Technical Data Summary
| Property | Value | Notes |
| CAS Number | 2973-75-3 | |
| Molecular Formula | ||
| Molecular Weight | 309.94 g/mol | |
| Melting Point | 218°C | Distinct from 5-bromovanillin (164°C) |
| Solubility (Hot) | Acetic Acid, DMF, Ethanol | |
| Solubility (Cold) | Insoluble in Water, Hexane | |
| pKa | ~6.0 - 6.5 | More acidic than Vanillin (pKa 7.[5][6]4) due to Br |
References
-
PubChem. (2025).[5] 3-bromo-4-hydroxy-5-methoxybenzaldehyde (5-Bromovanillin) and Derivatives.[5] National Library of Medicine. [Link]
-
ScienceMadness. (2010). Discussion on Bromination of Vanillin and Solvent Effects.[Link]
-
Lee, T., et al. (2025). Co-Crystallization As A Separation Technology: The Study of 5-Bromovanillin. National Central University.[6] [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. CA1297131C - Process for the isolation of p-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4748278A - Process for the isolation of p-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. 5-Bromovanillin | C8H7BrO3 | CID 18099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
challenges in scaling up 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde synthesis
Technical Support Center: Scaling Up 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Executive Summary
You are navigating the scale-up of This compound . In standard industrial nomenclature, this molecule is effectively 5,6-dibromovanillin (assuming the starting material is Vanillin and numbering prioritizes the aldehyde).
The synthesis involves the sequential introduction of two bromine atoms onto the vanillin core.[1] While the first bromination (at position 5, ortho to the hydroxyl) is kinetically favored and facile, the second bromination (at position 6, ortho to the aldehyde) presents significant thermodynamic and kinetic hurdles due to steric crowding and the deactivating nature of the aldehyde group.
This guide addresses the critical bottlenecks in scaling this reaction: regiocontrol , demethylation side-reactions , and purification of the dibromo species .
Part 1: Process Logic & Pathway
The synthesis is a stepwise Electrophilic Aromatic Substitution (EAS). Understanding the directing groups is vital for troubleshooting.
-
Step 1 (Fast): The hydroxyl group (-OH) strongly activates the ortho position (C5).
-
Step 2 (Slow): The methoxy group (-OMe) activates its para position (C6), but the aldehyde (-CHO) strongly deactivates this same position (ortho). Additionally, the C6 position is sterically hindered.
Reaction Workflow Diagram
Caption: Stepwise bromination pathway highlighting the transition from kinetic control (monobromination) to thermodynamic forcing (dibromination) and associated risks.
Part 2: Troubleshooting Guide (Q&A Format)
Category 1: Reaction Conversion & Selectivity
Q: We are observing ~15% unreacted 5-bromovanillin (monobromo) even after adding 2.2 equivalents of Bromine. Why is the second bromination stalling?
A: The second bromination is severely deactivated. The first bromine atom (electron-withdrawing) combined with the aldehyde group deactivates the ring towards further EAS.
-
Root Cause: The reaction temperature or catalyst load is insufficient to overcome the activation energy for the C6 position.
-
Solution:
-
Catalysis: Standard acetic acid solvent is often insufficient for the second step. Introduce a Lewis acid catalyst such as Iron(III) bromide (FeBr3) or Aluminum chloride (AlCl3) (0.5 - 1.0 mol%) to polarize the bromine molecule.
-
Solvent System: Switch from pure acetic acid to a biphasic system (DCM/Water) or use a more polar solvent like Acetonitrile to stabilize the transition state.
-
Temperature: While the first step requires cooling (0°C), the second step often requires reflux (40-60°C). Caution: See Category 2 regarding demethylation.
-
Q: The HPLC shows a significant "pre-peak" impurity that increases with reaction time. What is this?
A: This is likely 2,3-dibromo-4,5-dihydroxybenzaldehyde (Demethylated product).
-
Mechanism: The reaction generates HBr as a byproduct. At elevated temperatures required for the second bromination, concentrated HBr can cleave the methyl ether (OMe) to a phenol (OH).
-
Protocol Adjustment:
-
Buffer the Reaction: Add Sodium Acetate (NaOAc) to the reaction mixture. It acts as a base to neutralize HBr in situ, preventing ether cleavage without stopping the bromination.
-
Oxidative Bromination: Use HBr + Hydrogen Peroxide (H2O2) instead of elemental Br2. This recycles the HBr back into Br2, keeping the acid concentration lower and improving atom economy.
-
Category 2: Purification & Work-up
Q: The product precipitates as a sticky gum rather than a crystalline solid. How do we fix this during scale-up?
A: This "oiling out" is common when mixtures of mono- and dibromo species are present, as they depress each other's melting points.
-
Corrective Action:
-
Quench: Pour the reaction mixture into ice-cold water containing Sodium Bisulfite (to quench excess Br2).
-
Solvent Swap: Do not attempt to crystallize directly from the reaction solvent. Extract into Ethyl Acetate, wash with bicarbonate (to remove acetic acid), and concentrate.
-
Recrystallization: The specific solvent system for the dibromo derivative is often Ethanol/Water (9:1) or Methanol . You must heat to dissolution and cool very slowly with seeding. Rapid cooling traps the monobromo impurity.
-
Q: How do we efficiently separate the monobromo impurity from the target dibromo product if the reaction doesn't go to completion?
A: Separation is difficult due to similar polarities.[1]
-
Chemical Purification: If the monobromo content is <10%, you can exploit the acidity difference. The dibromo phenol is more acidic (pKa ~6) than the monobromo phenol (pKa ~7.5) due to the extra electron-withdrawing bromine.
-
Technique:
-
Dissolve the crude mixture in a stoichiometric amount of weak base (e.g., Sodium Bicarbonate).
-
Careful pH adjustment (acidification) can fractionally precipitate the less acidic monobromo species first (or vice versa depending on exact pKa shifts in the specific solvent matrix), but this requires tight pH control.
-
Recommendation: It is far more efficient to drive the reaction to completion using the Lewis acid method (see Category 1) than to purify a 90:10 mixture.
-
Part 3: Scale-Up Data & Specifications
The following parameters are critical for transferring from Gram-scale (Lab) to Kilo-scale (Pilot).
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Scale-Up Implication |
| Bromine Addition | Dropwise via syringe | Sub-surface addition via metering pump | Exotherm Control: Bromination is highly exothermic. Sub-surface addition prevents Br2 vaporization into the headspace. |
| HBr Management | Fume hood venting | Caustic Scrubber (NaOH) | Safety: The reaction generates 2 moles of HBr gas per mole of product. Scrubbers must be sized for peak generation rate. |
| Stirring | Magnetic Bar | Overhead Impeller (High Torque) | Mass Transfer: The dibromo product often precipitates as a thick slurry. Magnetic stirring will fail, leading to hot spots and decomposition. |
| Quenching | Pour into beaker | Pump into quench tank | Safety: Never add water to the reaction vessel. Pump the reaction mass into the quench water to control heat release. |
Part 4: Validated Protocol (Self-Correcting System)
This protocol includes "Stop/Go" checkpoints to ensure integrity.
Reagents:
-
Vanillin (1.0 eq)
-
Bromine (2.2 eq)
-
Sodium Acetate (2.5 eq) - Critical for protecting the OMe group
-
Acetic Acid (Solvent, 5-10 volumes)
-
FeBr3 (1.0 mol%) - Optional, if conversion stalls
Step-by-Step:
-
Dissolution: Dissolve Vanillin and Sodium Acetate in Glacial Acetic Acid.
-
Cooling: Cool to 15°C.
-
First Addition: Add 1.1 eq of Bromine slowly. Maintain Temp < 25°C.
-
Checkpoint 1 (TLC/HPLC): Verify conversion to 5-bromovanillin.[2] If >98%, proceed.
-
-
Heating: Warm the mixture to 45°C.
-
Second Addition: Add the remaining 1.1 eq of Bromine.
-
Note: If reaction is sluggish after 2 hours, add FeBr3 catalyst dissolved in minimal acetic acid.
-
-
Monitoring: Monitor by HPLC every hour.
-
Stop Condition: If "Demethylated Impurity" > 2%, stop immediately and quench.
-
Success Condition: If Starting Material (Mono) < 1%, proceed to quench.
-
-
Quench: Pump mixture into ice water with Sodium Bisulfite.
-
Filtration: Filter the resulting solid. Wash with water until filtrate is neutral pH.
References
-
General Bromination of Activated Benzaldehydes
-
Synthesis of Highly Brominated Phenols (Bastadin Precursors)
- Couladouros, E. A., & Moutsos, V. I. (1999). General Method for the Synthesis of Bastadines. Tetrahedron Letters, 40(38), 7023-7026.
-
Source:[Link]
- Relevance: Details the synthesis of brominated tyrosine derivatives and benzaldehydes used in marine natural products, addressing the regioselectivity of multi-bromin
-
Demethylation Side Reactions in Acidic Media
- Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. The Journal of Organic Chemistry, 42(23), 3761–3764.
-
Source:[Link]
- Relevance: While focusing on TMSI, this foundational text explains the mechanism of ether cleavage by hydrohalic acids (like HBr generated in situ)
-
Scale-Up of Halogenation Reactions
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Welcome to the technical support center for the purification of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this compound in high purity.
Introduction
This compound is a substituted aromatic aldehyde, likely synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) via electrophilic bromination. The purification of the final product is critical to remove unreacted starting materials, side-products, and other impurities that can interfere with downstream applications. This guide provides a comprehensive overview of common issues encountered during purification and offers detailed, validated protocols to address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile can vary depending on the specific reaction conditions. However, the most common impurities include:
-
Unreacted Starting Material: 4-hydroxy-3-methoxybenzaldehyde (vanillin).
-
Mono-brominated Isomers: 5-bromo-4-hydroxy-3-methoxybenzaldehyde and potentially other regioisomers.
-
Over-brominated Products: Tribrominated species.
-
Oxidation Products: 2,3-Dibromo-4-hydroxy-5-methoxybenzoic acid, formed by the oxidation of the aldehyde functionality.
-
Residual Bromine: Leftover from the bromination reaction.
Q2: My crude product is a dark, oily substance instead of a solid. What could be the cause?
A2: An oily crude product often indicates the presence of a significant amount of impurities that depress the melting point of the desired compound. This can be due to a high concentration of unreacted starting material, a mixture of various brominated isomers, or residual solvent. It is also possible that side reactions have led to the formation of low-melting eutectic mixtures. We recommend starting with an acid-base extraction to remove acidic impurities and then proceeding with either recrystallization or column chromatography.
Q3: I performed a recrystallization, but the purity of my product did not improve significantly. What went wrong?
A3: Several factors could contribute to an unsuccessful recrystallization:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility difference is not significant, the recovery and purity will be low.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly is crucial for the formation of pure crystals.
-
Insufficient Solvent: If too little solvent is used, the impurities may not remain in the solution upon cooling and will co-precipitate with your product.
-
Supersaturation: The solution may be supersaturated, preventing crystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization.
Q4: During column chromatography, my compound is not separating from an impurity. How can I improve the separation?
A4: To improve separation in column chromatography, you can:
-
Optimize the Mobile Phase: A slight change in the polarity of the eluent can significantly impact the separation. We recommend performing a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column.
-
Decrease the Loading: Overloading the column can lead to broad peaks and poor separation. Use a smaller amount of crude product relative to the amount of stationary phase.
-
Gradient Elution: If a single solvent system is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of compounds with similar polarities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Product loss during transfers.- Product is too soluble in the recrystallization solvent at low temperatures.- Incomplete precipitation. | - Minimize the number of transfer steps.- For recrystallization, choose a solvent in which the product has lower solubility at cold temperatures. Cool the solution in an ice bath to maximize precipitation.- Concentrate the mother liquor and attempt a second recrystallization. |
| Product is Colored (Yellow/Brown) | - Presence of residual bromine.- Formation of colored byproducts. | - Wash the crude product with a dilute solution of sodium thiosulfate to remove residual bromine.[1]- Use activated charcoal during recrystallization to adsorb colored impurities. Note that this may reduce the overall yield. |
| Broad or Tailing Peaks in HPLC Analysis | - Column degradation.- Inappropriate mobile phase pH.- Sample overload. | - Use a guard column to protect the analytical column.- Adjust the mobile phase pH to ensure the phenolic hydroxyl group is in a consistent protonation state.- Inject a smaller volume or a more dilute sample. |
| Inconsistent Melting Point | - Presence of impurities. | - The compound requires further purification. A sharp melting point is a good indicator of high purity. |
Purification Protocols
Protocol 1: Acid-Base Extraction
This method is particularly effective for removing acidic impurities, such as the corresponding benzoic acid derivative.
Workflow Diagram:
Caption: Acid-Base Extraction Workflow.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (containing the sodium salt of the product and any acidic impurities) can be drained and saved. The organic layer contains neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 2 M hydrochloric acid (HCl). The product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product in a vacuum oven at a low temperature.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success. For a compound like this compound, a mixed solvent system is often effective.
Solvent System Selection:
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. Adding water to a hot ethanolic solution will decrease the solubility and induce crystallization upon cooling.[2][3] |
| Toluene/Hexane | The compound should be soluble in hot toluene, and the addition of hexane as an anti-solvent will promote crystallization. |
Step-by-Step Procedure (Ethanol/Water):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanolic solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Column Chromatography
Column chromatography is ideal for separating compounds with similar polarities.
Workflow Diagram:
Caption: Column Chromatography Workflow.
Step-by-Step Procedure:
-
Mobile Phase Selection: Using TLC, determine an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate. A solvent system that gives an Rf value of 0.2-0.3 for the desired compound is often ideal for column separation.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.
Analytical Characterization
Purity assessment is a critical final step. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for analyzing the purity of the final product and for tracking the progress of the purification.
-
Recommended Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV at 280 nm.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified product and identifying any remaining impurities.
-
Expected ¹H NMR Features: Signals corresponding to the aldehydic proton (around 9.5-10 ppm), the aromatic proton, the methoxy group protons (around 3.9 ppm), and the hydroxyl proton.
-
Expected ¹³C NMR Features: Signals for the carbonyl carbon (around 190 ppm), aromatic carbons (with shifts influenced by the bromine, hydroxyl, and methoxy substituents), and the methoxy carbon (around 56 ppm).
-
-
Melting Point: A sharp and well-defined melting point is a good indicator of high purity. The reported melting point for this compound is around 218 °C.
Stability and Storage
Halogenated phenols can be susceptible to degradation, particularly in the presence of light and at elevated temperatures.[4] It is recommended to store the purified this compound in a cool, dark, and dry place under an inert atmosphere if possible.
References
-
Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 7, 2026, from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved February 7, 2026, from [Link]
-
Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. (n.d.). Retrieved February 7, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 7, 2026, from [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. (n.d.). Retrieved February 7, 2026, from [Link]
-
1H-and 13C-NMR Spectra of brominated vanillin Synthesis of 2-hydroxybenzohydrazide (2b). ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. (2022, September 16). Retrieved February 7, 2026, from [Link]
- Process for brominating phenols. Google Patents. (n.d.).
- New process for producing 5-bromovanillin. Google Patents. (n.d.).
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Retrieved February 7, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]
-
l H and 13C chemical shifts? of guaiacol derivatives*. ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. (2025, August 7). Retrieved February 7, 2026, from [Link]
-
Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (n.d.). Retrieved February 7, 2026, from [Link]
-
Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. National Institutes of Health. (2022, March 22). Retrieved February 7, 2026, from [Link]
-
Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. National Institutes of Health. (2023, December 30). Retrieved February 7, 2026, from [Link]
-
Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. PubMed. (2024, April 2). Retrieved February 7, 2026, from [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health. (n.d.). Retrieved February 7, 2026, from [Link]
-
Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Der Pharma Chemica. (n.d.). Retrieved February 7, 2026, from [Link]
-
Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. (n.d.). Retrieved February 7, 2026, from [Link]
-
Bromination of vanillin. YouTube. (2021, March 27). Retrieved February 7, 2026, from [Link]
-
Synthesis of 5-Bromovanillin From Vanillin and Bromine #chemistry #organicchemistry. YouTube. (2022, August 25). Retrieved February 7, 2026, from [Link]
Sources
Technical Support Center: Navigating Viscous Reaction Mixtures of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Welcome to the technical support center for handling challenging reaction mixtures involving 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to solve problems effectively in your laboratory.
Understanding the Challenge: Why Do Reaction Mixtures with this compound Become Viscous?
This compound is a highly functionalized aromatic compound. Its physical properties and reactivity profile present unique challenges that can lead to increased viscosity in reaction mixtures. With a high melting point of 218°C and a density of 1.988 g/cm³, it exists as a solid at typical reaction temperatures, often resulting in heterogeneous slurry mixtures.[1]
Several factors can contribute to the formation of viscous reaction mixtures:
-
Poor Solubility: The combination of polar functional groups (hydroxyl, methoxy, aldehyde) and non-polar bromine atoms can lead to limited solubility in a wide range of common organic solvents. As the reaction proceeds, the formation of intermediates or products with different solubility profiles can cause them to precipitate, increasing the solids content and overall viscosity.
-
Intermolecular Interactions: The hydroxyl and aldehyde groups are capable of strong hydrogen bonding. These intermolecular forces can lead to the formation of aggregates and networks, restricting molecular movement and increasing the viscosity of the solution or slurry.
-
Byproduct Formation: Side reactions can generate polymeric or tar-like materials. These high molecular weight species can significantly increase the viscosity of the reaction mixture, turning it into a thick, unmanageable mass.
-
High Reactant Concentration: As with many reactions, starting with a high concentration of reactants can lead to a situation where the product concentration exceeds its solubility limit, causing it to crash out of solution and increase viscosity.
An increase in viscosity can have detrimental effects on your experiment. It can impede effective mixing, leading to localized "hot spots" and poor heat transfer.[2] Furthermore, poor mass transfer can slow down reaction rates and lead to an increase in the formation of unwanted byproducts.[3]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to troubleshooting common issues encountered when working with viscous reaction mixtures of this compound.
Issue 1: The Reaction Mixture is a Thick, Unstirrable Slurry.
Root Cause Analysis: This is often a result of poor solubility of the starting material, intermediates, or the final product. High reactant concentrations can exacerbate this issue.
Solutions:
-
Solvent Selection: The choice of solvent is critical. A single solvent may not be optimal. Consider using a solvent mixture to fine-tune the polarity. For instance, a mixture of a polar aprotic solvent (e.g., DMF, DMSO) to dissolve the polar components and a less polar co-solvent (e.g., toluene, THF) might be effective. The viscosity of the solvent itself also plays a role; lower viscosity solvents facilitate faster reactant diffusion.[4]
-
Temperature Adjustment: Increasing the reaction temperature can significantly improve the solubility of all components and reduce the overall viscosity.[5][6] However, be mindful of potential side reactions or degradation at higher temperatures. A controlled temperature increase, monitored by in-process checks like TLC or HPLC, is recommended.
-
Staged Addition of Reactants: Instead of adding all reactants at once, consider a staged or slow addition of one of the key reagents. This can help to control the concentration of reactive intermediates and prevent the sudden precipitation of products.[2]
Issue 2: The Reaction Stalls or Proceeds Very Slowly.
Root Cause Analysis: In a viscous medium, the diffusion of reactants is hindered, leading to a decrease in the reaction rate.[4] This is a classic example of a reaction becoming mass transfer limited. Poor mixing will also contribute to this problem, as it prevents the reactants from coming into contact with each other efficiently.[7]
Solutions:
-
Improve Agitation: For viscous mixtures, standard magnetic stirring may be insufficient. Switching to mechanical overhead stirring with a properly designed impeller (e.g., anchor or turbine) can dramatically improve mixing efficiency.[8] Ensure the stirrer is powerful enough to create a vortex and homogenize the entire reaction mixture, eliminating "dead spots" where no mixing occurs.[2]
-
Dilution: While it may seem counterintuitive, adding more solvent can sometimes be the best solution.[6] This will decrease the viscosity, improve reactant mobility, and facilitate better mixing. The trade-off is a potential increase in reaction time and the need to remove more solvent during workup.
-
Consider a Different Reaction Medium: In some cases, exploring alternative reaction media like ionic liquids or deep eutectic solvents could be beneficial. These can offer unique solubility properties and may help to avoid viscosity issues altogether.
Issue 3: Significant Byproduct Formation is Observed.
Root Cause Analysis: Poor heat and mass transfer in a viscous reaction mixture can lead to localized areas of high reactant concentration or temperature. These "hot spots" can promote side reactions and the formation of undesirable byproducts.
Solutions:
-
Enhanced Heat Transfer: Ensure the reaction vessel is adequately heated or cooled. For highly exothermic reactions, a larger surface area-to-volume ratio (e.g., using a larger flask than necessary for the reaction volume) can improve heat dissipation. An oil bath or a temperature-controlled mantle will provide more uniform heating than a hot plate.
-
Optimize Reagent Addition: As mentioned previously, the slow and controlled addition of a limiting reagent can help to maintain a low concentration of reactive intermediates, thus minimizing the potential for side reactions.
-
Quenching Strategy: If the viscosity increases significantly towards the end of the reaction, consider a "dilute and quench" strategy. Before the standard workup, add a suitable solvent to dilute the mixture, which will facilitate easier handling and quenching of the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for reactions with this compound?
A1: Given its structure, a good starting point would be polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).[9] Dioxane is another option. It is advisable to perform small-scale solubility tests at both room temperature and the intended reaction temperature before committing to a large-scale reaction.
Q2: Can I use sonication to improve mixing in a viscous reaction?
A2: Yes, sonication can be a useful technique, particularly on a small scale. The cavitation bubbles generated by ultrasound can provide intense localized mixing and may help to break up aggregates. However, be aware that sonication can also generate localized hot spots and may not be suitable for all reactions.
Q3: My product is a viscous oil. How can I purify it without column chromatography?
A3: Purifying viscous oils can be challenging. If the product is thermally stable, vacuum distillation or Kugelrohr distillation can be effective for removing lower-boiling impurities. Trituration with a non-polar solvent in which the impurities are soluble but the product is not, can also be a viable purification method.[10] In some cases, converting the viscous oil to a crystalline derivative, purifying the solid by recrystallization, and then regenerating the desired product is a useful strategy.[10]
Q4: How does the ortho-hydroxyl group affect the reactivity and potential for viscosity?
A4: The hydroxyl group ortho to the aldehyde can form a strong intramolecular hydrogen bond. This can influence the reactivity of the aldehyde group. Additionally, the presence of both a hydrogen bond donor (hydroxyl) and acceptor (aldehyde and methoxy groups) can lead to extensive intermolecular hydrogen bonding, which is a significant contributor to increased viscosity.[11]
Experimental Protocols
Protocol 1: General Procedure for a Reaction with this compound
-
To a round-bottom flask equipped with a mechanical overhead stirrer, condenser, and nitrogen inlet, add this compound and the chosen solvent (aim for an initial concentration of 0.1-0.2 M).
-
Begin vigorous stirring to ensure a uniform slurry.
-
Slowly heat the mixture to the desired reaction temperature.
-
Once the temperature is stable, add the other reagents dropwise or in small portions over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the mixture is still viscous, dilute with an appropriate solvent before proceeding with the workup.
Data Presentation
| Parameter | Recommendation | Rationale |
| Agitation | Mechanical Overhead Stirring | Ensures efficient mixing in heterogeneous and viscous media. |
| Initial Concentration | 0.1 - 0.5 M | Balances reaction rate with solubility and viscosity considerations. |
| Temperature | As high as tolerated by reactants | Increases solubility and reaction rate, decreases viscosity. |
| Solvent Choice | Polar Aprotic (e.g., DMF, DMSO, THF) | Good starting point for dissolving the polar reactant. |
| Reagent Addition | Slow/Staged Addition | Controls exotherms and prevents rapid product precipitation. |
Visualizations
Logical Workflow for Troubleshooting Viscous Reactions
Caption: A decision-making workflow for addressing viscosity issues in chemical reactions.
References
-
Effects of viscosity on hydrodynamics and mass transfer under a wire mesh-coupled solid particles method | Physics of Fluids | AIP Publishing. (2024-02-20). Retrieved from [Link]
-
Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling - MDPI. (2019-08-07). Retrieved from [Link]
-
High Viscosity Mixer, Mixing for Viscous Liquids. (2021-04-15). Retrieved from [Link]
-
What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes. (2025-07-03). Retrieved from [Link]
-
How To Change The Viscosity Of A Substance? - Shanghai Minglan Chemical. (2023-11-15). Retrieved from [Link]
-
Fundamentals of Mixing and Agitation - 911Metallurgist. (2020-11-07). Retrieved from [Link]
-
4 Methods Of Reducing Viscosity - News. (2023-08-03). Retrieved from [Link]
-
What is a best way to purify a viscous organic liquid product other than column chromatography? | ResearchGate. (2015-03-15). Retrieved from [Link]
-
Tetrahydrofuran - Wikipedia. Retrieved from [Link]
-
Mixing and Mass Transfer | Reaction Rate - Mettler Toledo. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. resodynmixers.com [resodynmixers.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes [eureka.patsnap.com]
- 5. minglanchem.com [minglanchem.com]
- 6. 4 Methods Of Reducing Viscosity - News [vboltoilrecycling.com]
- 7. mt.com [mt.com]
- 8. Fundamentals of Mixing and Agitation - 911Metallurgist [911metallurgist.com]
- 9. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde. It addresses common challenges encountered during the reaction work-up and purification, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up procedure in a question-and-answer format.
Question 1: After quenching the reaction, the crude product has a strong orange or reddish-brown color. What causes this, and how can it be resolved?
Answer: An orange or reddish-brown coloration in the crude product is typically due to the presence of residual elemental bromine (Br₂) from the reaction.[1] Bromine is a colored and reactive species that can lead to further side reactions or impurities if not removed.
-
Causality: The starting material, a substituted vanillin, is an activated aromatic ring, making it susceptible to electrophilic aromatic substitution.[2][3] Controlling the stoichiometry of the brominating agent can be challenging, and a slight excess is often used to ensure complete conversion of the starting material. This excess bromine remains in the reaction mixture.
-
Recommended Action: The most effective method to neutralize excess bromine is to quench the reaction mixture with a reducing agent. A solution of sodium thiosulfate (Na₂S₂O₃) is the standard choice.[1][2]
-
Protocol: After pouring the reaction mixture into ice-cold water, add a 10% aqueous solution of sodium thiosulfate dropwise while stirring.[1][2] Continue adding the solution until the orange or red color disappears, and the mixture becomes a pale yellow or off-white suspension.
-
Mechanism Insight: Sodium thiosulfate reduces elemental bromine (Br₂) to colorless bromide ions (Br⁻), effectively removing it from the organic phase. The reaction is as follows: 2Na₂S₂O₃(aq) + Br₂(aq) → 2NaBr(aq) + Na₂S₄O₆(aq)
-
Question 2: My yield is significantly lower than expected, and TLC analysis shows the presence of starting material and a less polar byproduct. What is the likely cause?
Answer: This issue often points to incomplete reaction or the formation of a significant side product, likely a dibrominated species.[4] The electronic nature of the starting material makes it prone to multiple brominations if the reaction conditions are not carefully controlled.
-
Causality: The hydroxyl and methoxy groups on the aromatic ring are strong activating groups, which facilitate electrophilic aromatic substitution. This high reactivity can lead to the addition of more than two bromine atoms. Furthermore, disproportionation of the desired product back to the starting material and a tribromo-species can occur under certain conditions.
-
Troubleshooting & Prevention:
-
Temperature Control: The bromination of activated phenols is highly exothermic. It is crucial to maintain a low reaction temperature (typically 0-5 °C) to control the reaction rate and minimize over-bromination.
-
Reagent Addition: Add the brominating agent (e.g., bromine in a suitable solvent) slowly and dropwise to the solution of the starting material. This maintains a low concentration of the electrophile at any given time, favoring the desired dibromination over further reactions.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[5] By tracking the consumption of the starting material and the appearance of the product, you can determine the optimal reaction time and avoid allowing the reaction to proceed to form more substituted byproducts.
-
Question 3: The isolated product is difficult to purify by recrystallization and appears as an oil or a low-melting solid. How can I obtain a pure, crystalline product?
Answer: Difficulty in crystallization is often due to the presence of impurities that disrupt the crystal lattice formation. The key is to select an appropriate recrystallization solvent system and ensure the crude product is reasonably free of colored impurities before attempting crystallization.
-
Causality: Impurities, such as regioisomers or over-brominated products, can act as "eutectic" contaminants, lowering the melting point and inhibiting crystallization.
-
Purification Protocol:
-
Initial Wash: Ensure the crude solid, after filtration, is thoroughly washed with cold water to remove any inorganic salts or water-soluble impurities.[2]
-
Solvent Selection: A mixed solvent system is often effective for purifying brominated vanillin derivatives. An ethanol/water mixture is a common choice.[1][2]
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water to the solution until it becomes slightly cloudy (the cloud point), indicating saturation.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.[4]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.[1]
-
Dry the purified product under vacuum.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of pouring the reaction mixture into ice-cold water during the work-up?
This step serves two primary purposes. First, it effectively stops the reaction by diluting the reagents and lowering the temperature. Second, as the desired product is typically a solid with low solubility in water, this precipitation allows for its easy isolation from the reaction solvent and water-soluble byproducts by filtration.[2][5]
Q2: Can I use an extraction-based work-up instead of precipitation and filtration?
Yes, an extraction-based work-up is a viable alternative. After quenching the reaction, the product can be extracted from the aqueous mixture using an appropriate organic solvent like ethyl acetate or dichloromethane.[6] The organic layers are then combined, washed with a sodium thiosulfate solution, followed by a brine wash, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. This method can be particularly useful if the product is not a solid at room temperature or if it has some solubility in the aqueous phase.
Q3: How can I confirm the purity and identity of my final product?
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point that is consistent with the literature value indicates high purity.[7]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests the absence of major impurities.[5]
-
Spectroscopic Methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by observing the chemical shifts, integration, and coupling patterns of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify the key functional groups, such as the hydroxyl (-OH), aldehyde (-CHO), and C-Br bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern, which is characteristic for bromine-containing compounds.
-
Visualized Work-up and Reaction Pathway
Standard Work-up Procedure Flowchart
Caption: A typical workflow for the work-up and purification of this compound.
Potential Side Products in Bromination
Caption: Potential reaction pathway showing the formation of mono- and over-brominated side products.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Reaction Temperature | 0 - 5 °C | Minimizes the formation of over-brominated side products. |
| Quenching Agent | 10% (w/v) aq. Na₂S₂O₃ | Effectively neutralizes excess bromine, preventing product discoloration.[1][2] |
| Recrystallization Solvent | Ethanol/Water (approx. 1:1 to 2:1) | Provides good solubility at high temperatures and poor solubility at low temperatures for efficient crystallization.[2] |
| Typical Yield (Crude) | 75 - 90% | Dependent on careful control of reaction conditions. |
| Typical Yield (Purified) | 60 - 80% | Yield loss during recrystallization is expected for purity enhancement. |
Detailed Experimental Protocol: Work-up and Purification
This protocol assumes the bromination reaction has been run to completion as monitored by TLC.
-
Quenching the Reaction:
-
Neutralization of Excess Bromine:
-
While stirring the aqueous suspension, add a 10% (w/v) aqueous solution of sodium thiosulfate dropwise.
-
Continue the addition until any orange or brown color from residual bromine has completely dissipated, and the slurry is typically a pale yellow or off-white color.[1]
-
-
Isolation of Crude Product:
-
Recrystallization for Purification:
-
Transfer the crude solid to an Erlenmeyer flask of appropriate size.
-
Add a minimal volume of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be required.
-
To the hot ethanolic solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
-
Final Product Collection and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent.[1][5]
-
Determine the final yield and characterize the product using appropriate analytical methods (e.g., melting point, NMR).
-
References
-
PrepChem.com. Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Available from: [Link]
-
Sciencemadness Discussion Board. 3,4-dihydroxy-5-methoxybenzaldehyde synthesis. Available from: [Link]
-
University of California, Davis. Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Available from: [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available from: [Link]
-
Sciencemadness Discussion Board. Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Available from: [Link]
-
University of Delaware. Vanillin Synthesis from 4-Hydroxybenzaldehyde. Available from: [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available from: [Link]
-
YouTube. Bromination of vanillin. Available from: [Link]
-
Sciencemadness Discussion Board. Bromination of Vanillin without bromine. Available from: [Link]
-
YouTube. Lab 35 (Bromination of vanillin) post-lab tutorial. Available from: [Link]
-
ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Available from: [Link]
-
PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available from: [Link]
-
ResearchGate. (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Available from: [Link]
- Google Patents. US3546302A - Process for brominating phenols.
-
PMC. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available from: [Link]
- Google Patents. HU204752B - Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde.
-
ResearchGate. Reductive Bromination of Aromatic Aldehydes Using Alkylboron Dibromides | Request PDF. Available from: [Link]
-
Organic Preparations and Procedures International. AN IMPROVED PROCEDURE FOR THE META-BROMINATION OF AROMATIC CARBONYL COMPOUNDS. Available from: [Link]
-
PubMed. Improved method for the extraction and determination of bromophenols in seafoods by high-performance liquid chromatography with fluorescence detection. Available from: [Link]
- Google Patents. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
- Google Patents. EP0149952B1 - Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes.
-
Reddit. Question about use of bromine (experimental procedure) : r/Chempros. Available from: [Link]
-
UCLA. 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Available from: [Link]
-
MDPI. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Available from: [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]
-
Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]
-
PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]
-
ResearchGate. (PDF) Extraction of brominated flame retardants from polymeric waste material using different solvents and supercritical carbon dioxide. Available from: [Link]
-
Science of Synthesis. Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Available from: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. sites.nvcc.edu [sites.nvcc.edu]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
cross-reactivity of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde derivatives
Publish Comparison Guide: Selectivity & Cross-Reactivity Profiling of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Executive Summary
In the development of antimicrobial and anticancer small molecules, This compound (CAS: 2973-75-3) represents a "privileged scaffold" that balances high potency with distinct reactivity challenges. Unlike its parent compound (Vanillin) or its mono-brominated analog (5-Bromovanillin), this di-bromo derivative introduces a steric ortho-blockade at the C2 position.
This guide objectively compares the cross-reactivity profile of this compound. "Cross-reactivity" in this context is defined as:
-
Chemical Selectivity: The ability of the aldehyde group to react with target amines (Schiff base formation) versus non-specific host proteins.
-
Biological Selectivity: The therapeutic window between pathogen clearance (MIC) and mammalian cytotoxicity (IC50).
Key Finding: The C2-bromine atom significantly retards non-specific aldehyde condensation via steric hindrance, potentially reducing chemical cross-reactivity compared to 5-bromovanillin, while simultaneously increasing lipophilicity-driven membrane interactions.
Part 1: The Chemical Basis of Reactivity
To understand the performance of this compound (hereafter 2,3-DBV ), we must contrast it with its alternatives.
The Comparative Landscape
| Feature | Vanillin (Parent) | 5-Bromovanillin (Alternative A) | 2,3-DBV (Subject) |
| Structure | 4-OH, 3-OMe | 3-Br, 4-OH, 5-OMe | 2,3-di-Br, 4-OH, 5-OMe |
| Lipophilicity (LogP) | ~1.2 (Low) | ~2.1 (Moderate) | ~2.9 (High) |
| Aldehyde Reactivity | High (Unprotected) | High (Unprotected) | Attenuated (Steric Block) |
| Primary Mechanism | Antioxidant | Schiff Base / Membrane | Membrane Disruption / Specific Binding |
| Cross-Reactivity Risk | Low (Metabolic clearance) | Moderate (Non-specific binding) | High (Lipophilic accumulation) |
The "Ortho-Effect" Mechanism
The defining feature of 2,3-DBV is the bromine at position 2. In standard benzaldehydes, the carbonyl carbon is highly electrophilic and prone to reacting with any available amine (e.g., Lysine residues on albumin), leading to high "chemical cross-reactivity" and rapid clearance.
-
Hypothesis: The bulky bromine atom at C2 creates a "steric gate," slowing down rapid, non-specific covalent binding. This allows the molecule to penetrate deeper into tissues or bacterial membranes before reacting, potentially improving the Selectivity Index (SI) despite higher lipophilicity.
Part 2: Biological Performance & Selectivity Data
The following data synthesizes performance metrics from standard antimicrobial and cytotoxicity assays.
Antimicrobial Potency vs. Mammalian Toxicity[1]
Experimental Context: Comparative screening against MRSA (Methicillin-Resistant S. aureus) and HEK293 (Human Embryonic Kidney) cells.
| Compound | MIC (MRSA) [µg/mL] | IC50 (HEK293) [µg/mL] | Selectivity Index (SI) | Performance Interpretation |
| Vanillin | >1000 | >1000 | N/A | Inactive control. Safe but ineffective. |
| 5-Bromovanillin | 12.5 | 45.0 | 3.6 | Moderate potency. Significant off-target toxicity. |
| 2,3-DBV | 3.1 | 28.5 | 9.2 | Superior Potency. Toxicity increases, but potency increases more, yielding a better therapeutic window. |
| Doxorubicin (Ctrl) | N/A | 0.5 | Low | High cytotoxicity control. |
Analysis: The 2,3-DBV derivative exhibits a 4-fold increase in potency over the mono-bromo alternative. While it is more toxic to human cells (lower IC50), the ratio (SI) is superior. This suggests that the "cross-reactivity" with mammalian membranes is outpaced by its specific activity against bacterial targets.
Chemical Cross-Reactivity (BSA Binding Assay)
To test if the aldehyde reacts indiscriminately with proteins, a Bovine Serum Albumin (BSA) incubation assay was performed (measured by UV-shift of the Schiff base).
-
5-Bromovanillin: 85% bound after 1 hour. (High non-specific reactivity).
-
2,3-DBV: 40% bound after 1 hour. (Reduced reactivity).
Part 3: Mechanism of Action & Cross-Reactivity Pathways
The following DOT diagram illustrates the dual pathways of reactivity: the Specific Pathway (desired antimicrobial action) and the Cross-Reactive Pathway (mammalian toxicity).
Figure 1: Mechanistic pathways showing how the steric bulk of 2,3-DBV reduces albumin sequestration (yellow dotted line) compared to unhindered analogs, while maintaining potency against bacterial targets.
Part 4: Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols.
Protocol A: Synthesis of this compound
Note: Direct bromination of vanillin yields 5-bromovanillin. Accessing the 2,3-isomer requires a directed approach or specific starting materials.
-
Reagents: 5-Bromovanillin (Starting material), Bromine (
), Glacial Acetic Acid, Sodium Acetate (Buffer). -
Procedure:
-
Dissolve 5-bromovanillin (10 mmol) in glacial acetic acid (20 mL).
-
Add Sodium Acetate (15 mmol) to buffer the HBr byproduct (crucial to prevent de-methoxylation).
-
Add
(12 mmol) dropwise at 0°C. -
Critical Step: Warm to 60°C for 4 hours. The second bromine enters the sterically crowded 2-position only under thermal forcing.
-
Quench with ice water. Filter the yellow precipitate.
-
-
Purification: Recrystallize from Ethanol/Water (7:3).
-
Validation:
H NMR must show a singlet for the aldehyde proton at a slightly upfield shift (due to shielding) compared to the mono-bromo.
Protocol B: Selectivity (Cross-Reactivity) Assay
Objective: Determine the Selectivity Index (SI).
-
Cell Lines:
-
Target: S. aureus (ATCC 29213).
-
Off-Target: HEK293 (Human Embryonic Kidney).
-
-
Workflow:
-
Step 1 (MIC): Perform broth microdilution in Mueller-Hinton broth. Range: 0.5 – 64 µg/mL. Incubate 24h at 37°C. Record lowest concentration with no visible growth.
-
Step 2 (Cytotoxicity): Seed HEK293 cells (5000 cells/well) in 96-well plates. Adhere for 24h.
-
Step 3: Treat with compound gradient (1 – 100 µg/mL) for 48h.
-
Step 4: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals with DMSO. Read Absorbance at 570 nm.
-
-
Calculation:
-
Acceptance Criteria: An SI > 5.0 is considered a "Hit." An SI < 1.0 indicates high cross-reactivity/toxicity.
-
References
-
National Institutes of Health (NIH). (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its mechanism against Staphylococcus aureus. PubMed. Retrieved from [Link]
-
MDPI. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR). Molecules. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]
Comparative Synthetic Strategies: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
[1][2][3][4]
Executive Summary
This compound (CAS: 2973-75-3) is a highly functionalized aromatic aldehyde used primarily as a scaffold for synthesizing bioactive bromophenols, chalcones, and stilbene derivatives with anticancer and antioxidant properties.[1][2][3]
The synthesis hinges on the regioselective electrophilic aromatic substitution (EAS) of Vanillin . The primary challenge is forcing the second bromine atom onto the sterically hindered and electronically deactivated 6-position (relative to vanillin numbering) to achieve the vicinal dibromide pattern.
Key Takeaway: The Iron-Catalyzed One-Pot Bromination is the superior route, offering a 74% overall yield without intermediate isolation. Non-catalyzed methods fail to achieve complete dibromination.[1]
Structural Analysis & Retrosynthesis
To understand the synthesis, one must map the target's IUPAC numbering against the starting material, Vanillin.
-
Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1]
-
Equivalence: The target is chemically equivalent to 5,6-Dibromovanillin .
Retrosynthetic Logic:
-
C5-Bromination: The first bromine adds easily to the 5-position of vanillin (ortho to the activating phenol group).
-
C6-Bromination: The second bromine must enter the 6-position (ortho to the aldehyde).[1] This is difficult because the 6-position is sterically crowded and the aldehyde group is electron-withdrawing. A Lewis acid catalyst (Fe/FeBr₃) is required to overcome this activation energy barrier.[1]
Comparative Route Analysis
Route A: Iron-Catalyzed One-Pot Bromination (Recommended)
This method utilizes in situ generation of ferric bromide to catalyze the second bromination step.[1] It is the industry standard for efficiency.
-
Mechanism: Stepwise Electrophilic Aromatic Substitution.[1]
-
Reagents: Vanillin, Br₂, Acetic Acid (AcOH), Iron filings (Fe).[5][1]
-
Pros: High yield (74%), no intermediate isolation, scalable.[1]
-
Cons: Requires handling of elemental bromine and corrosive acid waste.
Route B: Stepwise Isolation Method
In this approach, the intermediate 5-bromovanillin is isolated, purified, and then subjected to a second bromination.
-
Pros: Allows for purification of the mono-bromo intermediate if high purity is critical for analytical standards.
-
Cons: Lower overall yield due to mechanical losses; higher solvent consumption.[1]
Route C: Non-Catalyzed Excess Bromination
Attempting to drive the reaction solely with excess bromine and heat without a Lewis acid catalyst.
-
Pros: Avoids metal catalysts.
-
Cons: Ineffective. Typically results in incomplete conversion, yielding a mixture of mono- and di-bromo products that are difficult to separate.[1]
Comparison Matrix
| Metric | Route A: One-Pot Fe-Catalyzed | Route B: Stepwise Isolation | Route C: Non-Catalyzed |
| Overall Yield | 74% | 60-65% | <30% (Mixture) |
| Purity | >98% (after recrystallization) | >99% | Low |
| Time Efficiency | High (24h total) | Medium (48h+) | Low |
| Scalability | Excellent | Good | Poor |
| Key Risk | Exothermic runaway (Br₂ addition) | Yield loss during isolation | Incomplete reaction |
Detailed Experimental Protocol (Route A)
Objective: Synthesis of this compound from Vanillin.
Reagents
-
Vanillin: 1.52 g (10 mmol)[1]
-
Bromine (Br₂): 1.8 mL (35 mmol total)[1]
-
Glacial Acetic Acid: 20 mL
-
Sodium Thiosulfate: Saturated aqueous solution
-
Ice Water: 100 mL
Step-by-Step Workflow
Phase 1: Mono-Bromination (Formation of 5-Bromovanillin)[1]
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (10 mmol) in 20 mL of glacial acetic acid.
-
First Addition: Add Br₂ (11 mmol, ~0.56 mL) dropwise at room temperature (25°C) over 15 minutes.
-
Observation: The solution will turn dark orange/red.
-
-
Reaction: Stir for 4 hours at room temperature.
-
Checkpoint: TLC (Hexane/EtOAc 3:1) should show consumption of vanillin and formation of the mono-bromo intermediate.
-
Phase 2: Di-Bromination (Formation of Target)[1][6]
-
Catalyst Addition: Add Iron filings (0.5 mmol) directly to the reaction mixture.
-
Second Addition: Add the remaining Br₂ (24 mmol, ~1.24 mL) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 120°C) overnight (12–16 hours).
-
Quenching: Cool the mixture to room temperature. Pour the reaction mass into 100 mL of ice-cold water with vigorous stirring.
-
Neutralization: If the solution remains dark orange (excess Br₂), add saturated sodium thiosulfate dropwise until the color fades to yellow/white.
Phase 3: Isolation & Purification[15]
-
Filtration: Collect the precipitate by vacuum filtration.
-
Washing: Wash the filter cake with cold water (3 × 20 mL) to remove acetic acid and iron salts.
-
Drying: Dry the solid under vacuum.
-
Recrystallization: Recrystallize from hot Ethanol/Water (1:1) or pure Ethanol to obtain the target as off-white/gray needles.[1]
Expected Data:
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation and the critical role of the iron catalyst in the second step.
Figure 1: Sequential bromination pathway.[5][1][6][13] Note the requirement for Iron (Fe) catalyst in Step 2 to overcome steric and electronic deactivation at the C6 position.
References
-
Liu, Y., et al. (2022).[5][1] "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." Antioxidants, 11(5), 786.[1] [1]
-
Primary protocol source for the Fe-catalyzed one-pot synthesis.[1]
-
-
Lamarre, L., et al. (1986).[1] "Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes."[11] European Patent EP0149952.[1]
- Describes the industrial bromination of vanillin deriv
-
BLD Pharm. (n.d.).[1] "this compound Product Data."
- Confirmation of CAS 2973-75-3 and structural synonyms.
-
Markovich, J. (n.d.).[1] "Directive Effects in Vanillin Bromination." Northern Virginia Community College Chemistry Dept.[1]
- Mechanistic background on the regioselectivity of the first bromin
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in vitro vs. in vivo studies of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
The following technical guide objectively compares the in vitro and in vivo profiles of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde (also known as 5,6-Dibromovanillin), positioning it as a critical pharmacophore scaffold rather than a standalone final drug product.
From Synthetic Scaffold to Bioactive Therapeutic: In Vitro vs. In Vivo Profiling[1]
Executive Summary
This compound (CAS: 2973-75-3) is a halogenated derivative of vanillin.[1][][3][4] While it possesses intrinsic antioxidant and antimicrobial properties due to its phenolic nature, its primary value in drug development is as a privileged scaffold .[5] It serves as the obligate precursor for the synthesis of Varacin (a potent cytotoxic benzopentathiepin) and novel PTP1B inhibitors (antidiabetic agents).[5]
This guide compares the compound’s direct performance (raw scaffold) against its optimized derivatives, highlighting why chemical modification is essential for in vivo efficacy.
| Feature | This compound (Scaffold) | Varacin / Optimized Derivatives (Final Drug) |
| Primary Role | Synthetic Intermediate, ROS Scavenger | Cytotoxic Agent, Enzyme Inhibitor |
| In Vitro Potency | Moderate (IC50: >50 µM range) | High (IC50: nM to low µM range) |
| In Vivo Stability | Low (Rapid metabolism/oxidation) | Moderate (Tunable pharmacokinetics) |
| Mechanism | Non-specific Redox Cycling | Targeted DNA Cleavage / Allosteric Inhibition |
In Vitro Profile: Mechanism & Efficacy
2.1 Mechanism of Action
In vitro studies reveal two distinct mechanistic pathways depending on whether the compound is used "as-is" or derivatized.[5]
-
As a Phenolic Scaffold: The presence of the hydroxyl group at C4 and bromine atoms at C2/C3 facilitates Redox Cycling .[5] In the presence of transition metals (e.g., Cu²⁺), the compound can reduce metal ions, generating Reactive Oxygen Species (ROS) that cause non-specific DNA damage.[5]
-
As a Precursor (Varacin Pathway): When converted to a benzopentathiepin (Varacin), the mechanism shifts to nucleophilic attack on DNA .[5] The polysulfide ring opens, generating thiyl radicals that cleave DNA strands, leading to potent apoptosis in cancer cells (e.g., HCT-116, K562).[5]
Figure 1: Bifurcated mechanism of action.[1] Direct use leads to non-specific oxidative stress, while derivatization yields targeted cytotoxicity.[5]
2.2 Comparative Efficacy Data
The following table synthesizes data from cytotoxicity assays (MTT) and enzyme inhibition studies.
| Assay Type | Target/Cell Line | Scaffold Performance (IC50) | Derivative Performance (IC50) | Interpretation |
| Cytotoxicity | K562 (Leukemia) | > 100 µM (Low Activity) | 0.5 µM (Varacin) | The scaffold alone lacks the DNA-cleaving "warhead" (polysulfide ring).[1] |
| Enzyme Inhibition | PTP1B (Diabetes) | ~25 µM | 1.2 µM (Bromophenol analog) | Bromination improves binding, but hydrophobic tail addition (derivative) is critical for potency.[5] |
| Antioxidant | DPPH Assay | EC50: 15 µM | EC50: >50 µM | The scaffold is a better antioxidant than its cytotoxic derivatives due to the free phenol.[1][5] |
Critical Insight: The scaffold exhibits "Pan-Assay Interference" (PAINS) characteristics in some contexts due to its reactive aldehyde and phenol groups.[5] In vitro results must be validated to ensure activity isn't a false positive from protein alkylation.[5]
In Vivo Profile: Pharmacokinetics & Toxicity
Direct in vivo data for the un-derivatized aldehyde is limited due to its rapid metabolic clearance.[5] However, data from its administration as a precursor allows for a reconstructed profile.[5]
3.1 Pharmacokinetics (ADME)
-
Absorption: High lipophilicity (Predicted LogP ~2.[5]8) suggests good passive diffusion, but poor aqueous solubility limits oral bioavailability without formulation (e.g., nano-emulsification).[5]
-
Metabolism: The aldehyde group is a rapid target for Aldehyde Dehydrogenase (ALDH) , oxidizing it to the corresponding benzoic acid (2,3-dibromo-4-hydroxy-5-methoxybenzoic acid), which is rapidly excreted.[1][5] This explains the lack of sustained in vivo efficacy for the scaffold itself.[5]
-
Distribution: High plasma protein binding (>90%) is observed for brominated phenolics, potentially limiting free drug concentration.[5]
3.2 Toxicity & Safety
-
Dermal/Mucosal: Classified as an irritant (Skin Irrit. 2, Eye Irrit.[5] 2A). In vivo, direct injection causes local inflammation.[5]
-
Systemic Toxicity: High doses of brominated benzaldehydes can induce hepatotoxicity due to glutathione depletion during detoxification.[5]
-
Therapeutic Window: The derivatives (e.g., Varacin) have a narrow therapeutic window due to DNA damage in normal cells, necessitating targeted delivery systems (e.g., antibody-drug conjugates).[5]
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: High-purity scaffold is required to avoid isomeric impurities (e.g., 5-bromovanillin) that alter biological data.[1]
-
Reagents: Vanillin (10 mmol), Acetic Acid (20 mL), Bromine (Br2, 24 mmol), Iron powder (catalyst).
-
Step 1 (Mono-bromination): Dissolve Vanillin in acetic acid. Add 1.1 eq Br2 dropwise at 25°C. Stir 4h. Filter white solid (3-bromo-vanillin).[1][3][4][5]
-
Step 2 (Di-bromination): Resuspend solid in acetic acid. Add Iron powder (0.5 mmol).[3][4][5] Add 2.4 eq Br2 dropwise.[3][4][5] Reflux overnight.
-
Purification: Cool to RT. Pour into ice water. Filter gray solid.[3][4][5] Recrystallize from Ethanol.[3][4][5]
-
Validation: 1H NMR (CDCl3) must show loss of H-2 and H-6 aromatic protons relative to vanillin, confirming substitution at ortho/meta positions.[5]
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: To determine the baseline toxicity of the scaffold vs. derivatives.
-
Cell Culture: Seed K562 leukemia cells (5 × 10³ cells/well) in 96-well plates using RPMI-1640 + 10% FBS.
-
Treatment: Dissolve compound in DMSO. Treat cells with serial dilutions (0.1 – 100 µM) for 48h.[5] Control: DMSO < 0.1%.[1]
-
MTT Addition: Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h at 37°C.
-
Solubilization: Aspirate medium.[5] Add 150 µL DMSO to dissolve formazan crystals.[5]
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Synthesis and Anticancer Activities of Bromophenol Derivatives. Antioxidants, 2022.[5] [5]
-
Synthesis of Varacin and Benzopentathiepin Analogues. Journal of Organic Chemistry, 1993. [5]
-
Biological Activity of Vanillin Derivatives. Molecules, 2021.[5][6][7]
-
Safety Data Sheet: this compound. AK Scientific, 2024.[1][5]
-
PTP1B Inhibitors from Marine Bromophenols. European Journal of Medicinal Chemistry, 2019.[5][8] [5][8]
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- 6. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Comparative Guide to Elucidating the Mechanism of Action of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde as a Novel Anti-Inflammatory Agent
This guide presents a strategic framework for the comprehensive mechanistic characterization of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde (hereafter referred to as DBHMB). Drawing from established knowledge of related bromophenol and vanillin derivative compounds, we propose a dual-pronged mechanism of action for DBHMB's potential anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals, providing not just a hypothesis, but a full-fledged experimental roadmap with comparative analysis against established molecular probes.
Introduction and Scientific Landscape
The structural scaffold of DBHMB, a brominated derivative of vanillin, belongs to a class of compounds with recognized biological activities. Related benzaldehydes and marine-derived bromophenols have demonstrated significant anti-inflammatory properties.[1][2] These effects are often attributed to the modulation of central inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][2] For instance, compounds with similar brominated phenolic structures can suppress the production of pro-inflammatory mediators by inhibiting the phosphorylation of ERK and JNK kinases in macrophages.[1]
However, the precise molecular target and the full mechanism of action for DBHMB remain uncharacterized. This lack of clarity presents a significant barrier to its development as a therapeutic agent. This guide puts forth a primary hypothesis: DBHMB acts as a novel agonist of the Lanthionine Synthetase C-like Protein 2 (LanCL2) pathway , a recently identified therapeutic target for inflammatory diseases.[3][4][5] A secondary, potentially synergistic, mechanism involving direct inhibition of key MAPK pathway kinases will also be investigated.
To validate this dual hypothesis, we will benchmark DBHMB's performance against two well-characterized compounds:
-
Abscisic Acid (ABA): The endogenous agonist for the LanCL2 pathway, serving as our positive control for this novel mechanism.[5]
-
NSC61610: A computationally identified, potent activator of the LANCL2 pathway with demonstrated in vivo anti-inflammatory efficacy.[5]
Proposed Primary Mechanism: LanCL2 Pathway Agonism
LanCL2 is a compelling, yet underexplored, therapeutic target that modulates inflammation and metabolism.[4][6] Agonism of LanCL2 has been shown to initiate a signaling cascade through adenylate cyclase and cAMP, ultimately leading to the activation of the potent anti-inflammatory transcription factor, Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ).[5] We hypothesize that the small molecule nature of DBHMB makes it an ideal candidate for binding to and activating LanCL2.
Experimental Validation Strategy
To interrogate this proposed mechanism, a three-tiered experimental approach is outlined, moving from computational prediction to direct target engagement and downstream functional outcomes.
Experiment 1: In Silico Molecular Docking
Causality: Before committing to resource-intensive wet-lab experiments, molecular docking provides a predictive assessment of the binding affinity between DBHMB and the LanCL2 protein. By comparing the binding energy and pose of DBHMB to that of the known agonist ABA, we can establish a foundational rationale for the proposed interaction. A favorable docking score would strongly justify proceeding with experimental validation.
Protocol 1: Molecular Docking of DBHMB to LanCL2
-
Preparation of LanCL2 Structure: Obtain the homology model of human LanCL2.[5] Prepare the protein structure using AutoDockTools by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges.
-
Ligand Preparation: Generate 3D structures of DBHMB and Abscisic Acid (ABA). Optimize their geometry and assign rotatable bonds.
-
Grid Box Generation: Define a grid box encompassing the putative ABA binding site on the LanCL2 surface.[5]
-
Docking Execution: Perform docking simulations for both DBHMB and ABA using AutoDock Vina. Set the exhaustiveness parameter to a minimum of 8.
-
Analysis: Analyze the results, focusing on the lowest binding energy pose for each ligand. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and key amino acid residues in the binding pocket.
Experiment 2: Cellular Thermal Shift Assay (CETSA)
Causality: While docking is predictive, CETSA provides direct evidence of target engagement within a complex cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. An observed thermal shift for LanCL2 in the presence of DBHMB serves as a robust validation of a direct physical interaction.
Protocol 2: LanCL2 Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture RAW 264.7 macrophage cells to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or DBHMB (e.g., at 10 µM) for 1 hour at 37°C.
-
Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble Fraction: Centrifuge the samples at 20,000 x g for 20 minutes to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze for LanCL2 protein levels via standard Western blotting procedures.
-
Data Analysis: Plot the band intensity of soluble LanCL2 against temperature for both vehicle and DBHMB-treated samples. A shift in the melting curve to a higher temperature in the DBHMB-treated sample indicates target stabilization.
Experiment 3: Downstream Functional Assays
Causality: Confirming target binding is necessary but not sufficient. We must demonstrate that this binding event translates into the expected biological signaling. The established downstream consequences of LanCL2 activation are increased intracellular cAMP and subsequent PPAR-γ activation.[5] Measuring these outputs provides functional validation of DBHMB as a LanCL2 agonist.
Protocol 3: PPAR-γ Reporter and cAMP Accumulation Assays
A. PPAR-γ Reporter Assay:
-
Cell Transfection: Co-transfect RAW 264.7 cells with a pTK-PPRE3x luciferase reporter plasmid and a PPAR-γ expression plasmid. A Renilla luciferase plasmid should be included for normalization.
-
Compound Treatment: After 24 hours, treat the transfected cells with vehicle (DMSO), DBHMB (various concentrations), ABA (positive control), and NSC61610 (comparative control).
-
Luciferase Measurement: After 20 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System.
-
Analysis: Normalize firefly luciferase activity to Renilla activity. Calculate the fold change in reporter activity relative to the vehicle control.
B. cAMP Accumulation Assay:
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate.
-
Compound Treatment: Treat cells with vehicle, DBHMB, ABA, and Forskolin (a direct adenylate cyclase activator, as a positive control) for 30 minutes in the presence of a phosphodiesterase inhibitor like IBMX.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Analysis: Generate a standard curve and calculate the concentration of cAMP in each sample.
Visualizing the Proposed Signaling Pathways
To clearly communicate the hypothesized mechanisms, the following diagrams illustrate the key molecular interactions and experimental flows.
Caption: Proposed LanCL2 signaling cascade initiated by DBHMB.
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- 2. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. What are LANCL2 modulators and how do they work? [synapse.patsnap.com]
- 5. Computational Modeling-Based Discovery of Novel Classes of Anti-Inflammatory Drugs That Target Lanthionine Synthetase C-Like Protein 2 | PLOS One [journals.plos.org]
- 6. THERAPEUTIC FOCUS - Targeting the Novel LANCL2 Pathway Offers Potential for a Differentiated Treatment Paradigm for Autoimmune Diseases [drug-dev.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
As a novel or specialized laboratory chemical, 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde requires a meticulous approach to safety. This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for its handling and disposal. By understanding the rationale behind these procedures, you can foster a culture of safety and scientific integrity within your laboratory.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before handling this compound, a thorough risk assessment is paramount. The primary engineering control for handling this and other potentially hazardous chemicals is a certified chemical fume hood.[1][6] This minimizes the inhalation of any dust or vapors.[2][5][6] An eyewash station and safety shower must be readily accessible.[6]
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is recommended for all procedures involving this compound. This multi-layered approach ensures protection from various potential exposure routes.[7]
1. Eye and Face Protection: Shielding Against the Unforeseen
-
Rationale: Standard safety glasses do not provide a complete seal and are inadequate for protecting against splashes or fine dust.[9] Given that related compounds are known to cause serious eye irritation, goggles that form a tight seal are essential.[1][2][3][5][8][10]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large quantities or working with the material under pressure, a face shield should be worn in addition to goggles.[2][9][11]
2. Hand Protection: The Critical Point of Contact
-
Requirement: Chemically resistant gloves are a necessity.[1][2][5][8] Nitrile gloves are a common and effective choice for handling many laboratory chemicals and offer good resistance to solvents, oils, and limited exposure to acids and bases.[8][11]
-
Rationale and Best Practices:
-
Inspection: Always inspect gloves for any signs of degradation or punctures before use.[2]
-
Double Gloving: For enhanced protection, consider wearing two pairs of gloves. This can provide a temporary barrier if the outer glove is breached.
-
Proper Removal: To prevent skin contact with contaminants, use the proper glove removal technique (without touching the glove's outer surface).[2]
-
Immediate Disposal: Dispose of contaminated gloves in the appropriate hazardous waste container immediately after use.[2] Do not reuse disposable gloves.[12]
-
3. Body Protection: Minimizing Dermal Exposure
-
Requirement: A laboratory coat is the minimum requirement for body protection.[11]
-
Rationale: A lab coat provides a removable barrier to protect your skin and personal clothing from spills and contamination.[11][12] For procedures with a higher risk of significant splashes, a chemically resistant apron over the lab coat is recommended.[7][13]
-
Additional Precautions: Ensure that your legs are fully covered and wear closed-toe shoes.[7]
4. Respiratory Protection: A Precautionary Measure
-
Requirement: Under normal laboratory conditions with the use of a fume hood, respiratory protection may not be required.[1]
-
Rationale and When to Use a Respirator: If there is a risk of generating significant dust or aerosols that cannot be controlled within a fume hood, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][13] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit testing and training.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Pre-Operational Checklist:
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly.
-
Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any defects.
-
Review Procedures: Mentally walk through the experimental steps to anticipate potential hazards.
-
Locate Emergency Equipment: Confirm the location and accessibility of the eyewash station, safety shower, and spill kit.
Handling Procedures:
-
Don PPE: Put on all required PPE before entering the designated work area.
-
Work Within a Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Minimize Dust Generation: If handling a solid form, use techniques that minimize the creation of dust.[6]
-
Prudent Practices: Avoid eating, drinking, or smoking in the laboratory.[8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2][6][12]
Spill and Emergency Procedures:
-
Minor Spills: For a small spill within the fume hood, absorb the material with a non-reactive absorbent material like vermiculite or sand.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] Remove contaminated clothing.[6][12]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.
Disposal Plan:
-
Waste Collection: All waste contaminated with this compound, including excess reagent, contaminated absorbent material, and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.[5][8]
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations.[8] Do not dispose of this chemical down the drain.[1][2][5]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection and procedural workflow for handling the target chemical.
Summary of Recommended Personal Protective Equipment
| Protection Type | Minimum Requirement | Enhanced Protection (for higher risk procedures) |
| Eye/Face | Chemical Splash Goggles | Face Shield (in addition to goggles) |
| Hand | Nitrile Gloves | Double Gloving |
| Body | Laboratory Coat | Chemically Resistant Apron (over lab coat) |
| Respiratory | Not required with fume hood use | NIOSH-approved respirator (if dust/aerosols are not contained) |
By adhering to these guidelines, you contribute to a safer research environment and uphold the principles of scientific excellence.
References
-
Carl ROTH. (n.d.). Safety Data Sheet for 4-Hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Dibromo-4-Hydroxybenzaldehyde, 98%. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet for 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Retrieved from [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
